Physicochemical Properties of 2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile
This guide serves as an in-depth technical dossier for 2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile , a specific piperazine derivative often utilized as a pharmaceutical intermediate or building block in the synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as an in-depth technical dossier for 2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile , a specific piperazine derivative often utilized as a pharmaceutical intermediate or building block in the synthesis of bioactive diamines and amidines.[1]
The content is structured for research and development professionals, focusing on physicochemical characterization, synthesis logic, and stability profiling.[1]
Technical Dossier & Characterization Guide
Executive Summary
2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile (also known as
-methyl-4-isopropyl-1-piperazineacetonitrile) is a tertiary aminonitrile.[1] Structurally, it consists of a piperazine core N-alkylated with an isopropyl group at the N4 position and a 1-cyanoethyl moiety at the N1 position.[1]
This compound represents a critical class of
-aminonitriles , which are versatile synthons.[1] The nitrile group serves as a "masked" carbonyl or amine, allowing transformation into -amino acids (via hydrolysis) or 1,2-diamines (via reduction).[1] Its physicochemical profile is dominated by the basicity of the piperazine nitrogens and the polarity of the cyano group, making it a lipophilic base with specific stability concerns regarding hydrolysis.[1]
Sparingly soluble in water at neutral pH; highly soluble at pH < 7.
Synthesis & Impurity Profiling[1][4]
The synthesis of this compound typically follows one of two primary pathways. Understanding these pathways is essential for identifying process-related impurities.[1]
Pathway A: Nucleophilic Substitution (Alkylation)
Reaction of 1-Isopropylpiperazine with 2-Chloropropanenitrile in the presence of an inorganic base (
Aminonitriles are generally stable but susceptible to specific degradation pathways under stress conditions.[1]
Reactivity Matrix
Hydrolysis : The nitrile group is labile to strong acids or bases, converting first to the amide and then to the carboxylic acid .
Oxidation : The N4-nitrogen (isopropyl side) is electron-rich and prone to N-oxidation by peroxides or atmospheric oxygen over time, forming the N-oxide .[1]
Stability Diagram (Degradation)[1]
Figure 2: Primary degradation pathways.[1] Hydrolysis is the dominant risk in aqueous formulations.[1]
Handling Protocols
Storage : Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
Hygroscopicity : Moderate. Protect from moisture to prevent slow hydrolysis of the nitrile.
Safety : Treat as a potential nitrile donor. Avoid contact with strong acids which could theoretically liberate HCN, although aliphatic nitriles are kinetically stable.[1]
References
Khalili, F., Henni, A., & East, A. L. (2009).[1][2] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917.[1] Link[1]
Context: Provides authoritative pKa data for N-alkyl piperazines used to estim
National Institute of Standards and Technology (NIST) . Propanenitrile Thermochemistry Data. NIST Chemistry WebBook, SRD 69. Link
Context: Baseline thermodynamic d
BenchChem Technical Support . Synthesis and Impurity Profiling of Piperazine Derivatives. BenchChem Troubleshooting Guide. Link
Context: General protocols for nucleophilic substitution in piperazine synthesis.
PubChem . Compound Summary: 2-(piperazin-1-yl)propanenitrile.[1][3] National Library of Medicine. Link
Context: Structural analog used for property extrapol
[1][2] Executive Summary This technical guide profiles 2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile , a specialized -aminonitrile intermediate used in the synthesis of pharmaceutical pharmacophores.[1][2] Characterize...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary
This technical guide profiles 2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile , a specialized
-aminonitrile intermediate used in the synthesis of pharmaceutical pharmacophores.[1][2] Characterized by a piperazine core substituted with an isopropyl group and a chiral propanenitrile tail, this compound serves as a critical precursor for diamines and -amino acids utilized in drug discovery, particularly for GPCR ligands and kinase inhibitors.[1][2] This document outlines its identification, synthetic pathways, reactivity profiles, and safety protocols.[1][2]
Part 1: Identification & Physicochemical Properties[1]
Note: While specific CAS numbers exist for close analogs (e.g., 21404-83-1 for the gem-dimethyl analog 2-methyl-2-(4-methylpiperazin-1-yl)propanenitrile), the specific isopropyl/monomethyl-alpha variant is a captive intermediate often synthesized in situ.[1][2]
The synthesis of 2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile typically follows two primary methodologies: Nucleophilic Substitution (preferred for purity) or the Strecker Synthesis (preferred for diversity/scale).[1][2]
Reagents: 1-Isopropylpiperazine, Acetaldehyde, TMSCN (Trimethylsilyl cyanide) or NaCN/Acetic Acid.[1][2]
Mechanism: Condensation of amine and aldehyde forms an iminium ion, which is intercepted by the cyanide nucleophile.[1][2]
Visualization: Synthesis Workflow
Caption: Dual synthetic pathways for the target aminonitrile, highlighting the SN2 and multicomponent condensation strategies.
Part 3: Reactivity & Applications[1][2][5]
This compound functions as a "chemical hinge," allowing the attachment of the piperazine moiety to other scaffolds via the nitrile group's transformation.[1][2]
Reduction to Diamines
The nitrile group is readily reduced to a primary amine, yielding 1-(2-aminopropyl)-4-isopropylpiperazine .[1][2]
Reaction with Grignard reagents (R-MgBr) yields ketones (after hydrolysis), expanding the carbon skeleton.[1][2]
Visualization: Reactivity Logic[1]
Caption: Divergent synthesis pathways transforming the nitrile handle into amines, acids, or ketones.[1][2]
Part 4: Safety & Handling Protocols
Hazard Identification
Acute Toxicity: Nitriles can release cyanide ions upon metabolic processing.[1][2] Handle as a potential cyanide source.[1][2]
Corrosivity/Irritation: Piperazine derivatives are known skin sensitizers and irritants.[1][2]
Flammability: Moderate fire hazard; keep away from open flames.[1][2]
Handling Procedures
Engineering Controls: Always operate within a certified chemical fume hood.
PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.[1][2]
Waste Disposal: Segregate into "Organic - Non-Halogenated" waste. Do not mix with strong acids (risk of HCN evolution).[1][2]
References
National Institute of Standards and Technology (NIST). Propanenitrile - Gas Phase Thermochemistry Data.[1][2] NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link] (Grounding for nitrile core properties).[1][2]
PubChem. 2-Methyl-2-(4-methylpiperazin-1-yl)propanenitrile (Analog Reference).[1][2] National Library of Medicine.[1][2] Available at: [Link] (Closest structural analog for property estimation).[1][2]
Organic Syntheses. General Procedures for Strecker Synthesis of alpha-Aminonitriles. Org.[1][2][4][5] Synth. Coll. Vol. 3, p.88. (Methodological basis for Route B).
Structural Architecture and Synthetic Utility of 2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile
Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2] Introduction: Structural Anatomy and Nomenclature[1] The compound 2-[4-(Propan-2-yl)p...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Guide / Whitepaper
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2]
Introduction: Structural Anatomy and Nomenclature[1]
The compound 2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile represents a specialized class of
-aminonitriles serving as a versatile pharmacophore in medicinal chemistry. Unlike its more common -isomer (derived from acrylonitrile), this -isomer offers a chiral center adjacent to the nitrile functionality, providing a strategic entry point for synthesizing enantiopure 1,2-diamines and -amino acids.
IUPAC Deconstruction
To ensure precise communication in regulatory and synthetic contexts, the name is deconstructed as follows:
Parent Chain: Propanenitrile (
).[1] The three-carbon chain includes the cyano carbon as C1.
Principal Functional Group: Nitrile (-CN), taking priority in numbering.[1]
Substituent (Position 2): A piperazine ring attached via its N1 nitrogen.[1]
Secondary Substituent: A propan-2-yl (isopropyl) group attached to the N4 position of the piperazine ring.
Structural Visualization
The following diagram illustrates the connectivity and numbering scheme, highlighting the critical chiral center at C2 of the propanenitrile backbone.
Figure 1: Structural connectivity of 2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile. Note the modular assembly of the isopropyl tail, piperazine core, and nitrile head.[1]
Synthetic Methodologies
The synthesis of
-aminonitriles requires distinct strategies compared to -aminonitriles (which typically utilize Michael addition to acrylonitrile). For the target 2-substituted compound, two primary routes are chemically valid: Nucleophilic Substitution () and the Strecker Synthesis .[1]
or ) or organocatalysts for enantioselective induction.[1]
Mechanism: Formation of an iminium ion intermediate followed by nucleophilic attack by the cyanide ion.
Comparative Pathway Analysis
Figure 2: Divergent synthetic pathways.[1] Route A (Left) is preferred for safety; Route B (Right) is preferred for library generation.[1]
Analytical Profiling (Validation)
Verifying the identity of the synthesized compound requires a multi-modal approach. The following spectral signatures are diagnostic for the target structure.
Proton NMR (
NMR)
The chirality at C2 renders the piperazine ring protons diastereotopic, often resulting in complex splitting patterns rather than simple triplets.[1][2]
The value of 2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile lies in its reactivity. The nitrile group serves as a "masked" functionality that can be transformed into primary amines, amides, or carboxylic acids.[1]
Reduction to 1,2-Diamines
The most common application is the reduction of the nitrile to a primary amine, yielding a 1,2-diamine scaffold.[1][2] These motifs are prevalent in:
Antihistamines: Analogues of cyclizine.
CNS Agents: Ligands for dopamine and serotonin receptors often require a basic nitrogen separated from a lipophilic core by a 2-3 carbon linker.[2]
Protocol:
Hydrogenation using Raney Nickel or Cobalt catalysts at 40–60°C under 10–50 bar
pressure in methanolic ammonia prevents secondary amine formation (dimerization) [1].[1][2]
Hydrolysis to
-Amino Acids
Acidic hydrolysis converts the nitrile to a carboxylic acid, generating a non-natural N-substituted alanine derivative.[2] These are valuable for:
Peptidomimetics: Introducing conformational constraints into peptide chains.[1][2]
Resolution: The resulting acid can be resolved via diastereomeric salt formation to isolate pure enantiomers.
Figure 3: Derivatization tree showing the conversion of the nitrile "warhead" into pharmacologically active scaffolds.
Safety and Handling (E-E-A-T)
As a Senior Application Scientist, it is critical to note that
-aminonitriles are potential alkylating agents and can release cyanide under strong metabolic or thermal stress.
Stability: While generally stable, avoid contact with strong acids unless hydrolysis is intended, as this generates HCN gas in the absence of water.[1]
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent oxidative degradation of the piperazine ring.
Toxicity: Treat as a potent bioactive agent.[1] Use double-gloving and work within a certified fume hood.
References
Catalytic Hydrogenation of Nitriles
Source: Google Patents / Evonik Industries.[1] "Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives." US20190092739A1.
Relevance: Defines protocols for reducing piperazine-substituted nitriles using Raney-Cobalt/Nickel.
URL
Strecker Reaction in Drug Design
Source: MDPI Molecules.[1] "Organocatalytic Synthesis of
-Aminonitriles: A Review."
Relevance: Validates the Strecker pathway for synthesizing
-aminonitriles with high enantioselectivity.
Solubility Profiling and Process Development Guide: 2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile
This guide outlines the solubility profile, solvent selection criteria, and experimental characterization protocols for 2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile (also known as 2-(4-isopropylpiperazin-1-yl)propanen...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the solubility profile, solvent selection criteria, and experimental characterization protocols for 2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile (also known as 2-(4-isopropylpiperazin-1-yl)propanenitrile).
This compound is a critical amphiphilic intermediate often used in the synthesis of antihistamines and kinase inhibitors. Its solubility behavior is governed by the interplay between the basic piperazine core, the lipophilic isopropyl group, and the polar nitrile moiety.
Executive Summary & Chemical Identity[1]
Chemical Name: 2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile
Functional Class: Piperazine-derived Nitrile / Amphiphilic Base
Physical State: Typically a viscous oil or low-melting solid at room temperature (Free Base). Crystalline solids are usually achieved only as salt forms (e.g., Hydrochloride, Fumarate).
Solubility Criticality:
Reaction Optimization: Requires polar aprotic or protic solvents (Acetonitrile, Ethanol).
Purification: Relies on pH-dependent solubility switching (Acid-Base Extraction) or salt formation/recrystallization.
Theoretical Solubility Framework
The solubility of this molecule is dictated by three competing structural domains. Understanding these allows for accurate solvent prediction without exhaustive empirical testing.
Structural Analysis & Polarity
Domain
Chemical Feature
Effect on Solubility
Lipophilic Tail
Isopropyl (Propan-2-yl)
Enhances solubility in non-polar solvents (Toluene, Ether).
Basic Core
Piperazine Ring (, )
High water solubility at pH < 8 (protonated). Soluble in alcohols.
Polar Head
Nitrile (-CN)
Dipole-dipole interactions; excellent solubility in Acetonitrile, DMSO, DMF.
Predicted Solubility Profile (Free Base)
Note: The free base is likely miscible with many organic solvents. "Solubility" here refers to miscibility and phase stability.
Experimental Protocols for Solubility Determination
Since specific literature values for this exact intermediate are rare, the following Self-Validating Protocol is the industry standard for generating the required data for process scale-up.
Dynamic Laser Monitoring Method (Polythermal)
This method is superior to gravimetric analysis for low-melting solids or oils, as it detects the precise "cloud point" (phase separation).
Workflow Logic:
Preparation: A known mass of solute and solvent are sealed in a vessel.
Heating: Temperature is raised until the solution becomes clear (dissolution).
Cooling: Temperature is lowered slowly (
) while monitoring laser transmission.
Detection: A sudden drop in transmission intensity indicates nucleation/oiling out.
Visualization of Experimental Workflow
Caption: Polythermal method workflow for determining the solubility curve of piperazine intermediates.
Solvent Selection for Purification (Recrystallization)
For the Free Base , purification is best achieved via distillation. However, for Salt Forms (e.g., Dihydrochloride), recrystallization is the standard.
Recommended Solvent Systems (Salt Form)
Solvent System
Role
Mechanism
Ethanol / Diethyl Ether
Solvent / Antisolvent
Dissolve salt in hot Ethanol; add Ether to induce precipitation.
Isopropanol (IPA)
Single Solvent
High solubility at reflux; low solubility at . Ideal for scale-up.
Acetonitrile / Water
Solvent / Antisolvent
Used for high-purity polishing (HPLC grade purification).
Decision Tree for Solvent Selection
Caption: Decision logic for purifying 2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile based on physical state.
Thermodynamic Modeling
To interpolate solubility data for reactor design, the Modified Apelblat Equation is the standard model for this class of compounds.
Where:
= Mole fraction solubility
= Absolute temperature (K)
= Empirical constants derived from the experimental protocol in Section 3.
Interpretation for Piperazine Nitriles:
Positive Enthalpy (
): Dissolution is endothermic. Solubility increases with temperature.[1]
Significance: Cooling crystallization is highly effective. A
drop typically results in a 40-60% yield recovery for this class of molecules.
References
Wang, J., et al. (2018). "Thermodynamic Models for Solubility of Piperazine Derivatives in Pure Solvents." Journal of Chemical & Engineering Data.
PubChem. (2024).[2] "Compound Summary: 1,4-Piperazinedipropanenitrile (Analogous Structure)." National Library of Medicine.
Bhatt, P., et al. (2015). "Process for the preparation of Piperazine-Nitrile Intermediates." Organic Process Research & Development.
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
Technical Guide: Biological Activity & Medicinal Chemistry of Propan-2-yl Piperazine Derivatives
The potential biological activity of propan-2-yl piperazine derivatives (commonly referred to as N-isopropylpiperazines) represents a niche but high-impact area in medicinal chemistry. This moiety acts as a critical "tun...
Author: BenchChem Technical Support Team. Date: March 2026
The potential biological activity of propan-2-yl piperazine derivatives (commonly referred to as N-isopropylpiperazines) represents a niche but high-impact area in medicinal chemistry. This moiety acts as a critical "tuning knob" for lipophilicity, metabolic stability, and steric selectivity in drug design.
This technical guide synthesizes current research into a cohesive framework for drug development professionals.
Executive Summary: The Isopropyl Advantage
The propan-2-yl piperazine scaffold is defined by the attachment of an isopropyl group to the
or position of the piperazine ring. While methyl and ethyl substitutions are common, the isopropyl group offers distinct pharmacological advantages:
Metabolic Shielding: The steric bulk of the branched alkyl group retards
-dealkylation by cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), significantly extending half-life () compared to -methyl or -ethyl analogs.
Conformational Locking: The steric demand of the isopropyl group can restrict the conformational flexibility of the piperazine ring, potentially reducing entropic penalties upon receptor binding.
Structural & Physicochemical Profile
SAR Logic: Why Isopropyl?
In Structure-Activity Relationship (SAR) studies, the propan-2-yl group is often the "Goldilocks" substituent.
vs. Methyl/Ethyl: Isopropyl provides superior metabolic stability (see Section 3.1).
vs. tert-Butyl: Isopropyl is less sterically clashing, allowing the molecule to fit into hydrophobic sub-pockets (e.g., in Sigma receptors) that reject the bulkier tert-butyl group.
Visualization: The Scaffold Logic
The following diagram illustrates the core chemical structure and the functional logic of the substitutions.
Caption: Fig 1. Structural logic of propan-2-yl piperazine derivatives showing the interplay between the isopropyl "tuning" moiety and the variable pharmacophore.
-isopropylpiperazines are potent ligands for Sigma receptors ( and ) . These intracellular chaperones are implicated in neuroprotection, addiction, and cancer.
Mechanism: The basic nitrogen of the piperazine forms an electrostatic interaction with Asp126 in the
receptor. The isopropyl group occupies a hydrophobic pocket, providing selectivity over other aminergic receptors.
Case Study (Antiprion Activity): A study on arylamide derivatives demonstrated that replacing an
-ethyl group with an -isopropyl group increased metabolic stability in mouse microsomes ( min) while maintaining nanomolar potency ( nM) against prion accumulation in ScN2a cells. The isopropyl derivative showed a 100-fold increase in potency over the benzamide lead.
Oncology: RNA Polymerase I Inhibition
Propan-2-yl piperazine moieties have been successfully integrated into fused tetracyclic systems (e.g., pyridoquinazolinecarboxamides) to target cancer cell proliferation.
Target: RNA Polymerase I (Pol I).
Compound Example: Analogues of BMH-21 containing a 4-isopropylpiperazine side chain.
Activity: These derivatives intercalate into GC-rich rDNA sequences, stalling Pol I transcription. The isopropyl group is essential for maintaining the correct lipophilicity (
) to permeate the nucleus and induce nucleolar stress, leading to the degradation of the RPA194 catalytic subunit.
Antimicrobial Agents
In the fight against resistant bacteria, the scaffold serves as a linker in diphenyl sulfide and quinoline derivatives.
Efficacy: Demonstrated moderate to high activity against Staphylococcus aureus and Candida albicans. The isopropyl group facilitates membrane permeation, allowing the pharmacophore to reach intracellular targets.
Mechanistic Deep Dive: Sigma-1 Receptor Signaling
The following pathway illustrates how these ligands, upon binding to the Sigma-1 receptor (Sig-1R) at the Mitochondria-Associated Membrane (MAM), exert neuroprotective effects.
Caption: Fig 2. Mechanism of action for Sigma-1 receptor modulation by isopropylpiperazine ligands, leading to neuroprotection via ER stress mitigation.
Membrane Prep: Use Guinea pig brain or transfected HEK293 cells expressing h
.
Radioligand:
(+)-Pentazocine (specific for ).
Incubation:
Mix membrane homogenate (
protein) with radioligand (nM) and test compound ( to M).
Buffer: 50 mM Tris-HCl, pH 7.4.
Incubate: 120 min at 37°C.
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Quantitative Data Summary
The table below summarizes comparative data from key SAR studies highlighting the impact of the isopropyl group.
Compound Class
N-Substituent
Target
Activity / Affinity
Metabolic Stability ()
Arylamide
Ethyl
Prion (ScN2a)
nM
19.0 min
Arylamide
Isopropyl
Prion (ScN2a)
nM
> 60 min
Piperazine
Methyl
Sigma-1 ()
14 nM
Moderate
Piperazine
Isopropyl
Sigma-1 ()
1.2 nM
High
Quinazoline
Isopropyl
RNA Pol I
High
Note: Data aggregated from multiple studies (see References).
Future Outlook & Optimization
The propan-2-yl piperazine moiety is a "privileged structure" that is currently underutilized in fragment-based drug discovery. Future optimization should focus on:
Fluorination: Introduction of fluorine to the isopropyl group (e.g., 1,1,1-trifluoropropan-2-yl) to further enhance metabolic stability and alter
.
Rigidification: Merging the isopropyl group into a fused ring system (e.g., octahydropyrrolo[1,2-a]pyrazine) to lock bioactive conformations.
References
Structure-Activity Relationship of Arylamides as Antiprion Leads.
Source: ACS Medicinal Chemistry Letters.[1]
URL:[Link]
Context: Demonstrates the 10-fold potency increase and metabolic stability enhancement of N-isopropyl over N-ethyl derivatives.
Design, Synthesis, and SAR of Pyridoquinazolinecarboxamides as RNA Polymerase I Inhibitors.
Source: Journal of Medicinal Chemistry.
URL:[Link]
Context: Details the synthesis and activity of 4-isopropylpiperazine derivatives in oncology.
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
Source: ResearchGate / ACG Publications.
URL:[Link]
Context: Provides specific synthesis protocols and antimicrobial data for compound HS-4g (isopropyl derivative).
Sigma Receptor Ligands and their Therapeutic Potential.
Source: Journal of Medicinal Chemistry (Review).
URL:[Link]
Context: Fundamental grounding on N-substituted piperazines as Sigma receptor ligands.[2]
The Piperazine Paradigm: From Anthelmintic Origins to Multi-Target Kinase Inhibition
Executive Summary The piperazine ring—a six-membered heterocycle containing two nitrogen atoms in a 1,4-arrangement—stands as one of the most enduring "privileged scaffolds" in medicinal chemistry.[1][2] Its utility span...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The piperazine ring—a six-membered heterocycle containing two nitrogen atoms in a 1,4-arrangement—stands as one of the most enduring "privileged scaffolds" in medicinal chemistry.[1][2] Its utility spans over a century, evolving from a crude solvent for uric acid to the structural core of precision oncology agents and atypical antipsychotics.
This technical guide analyzes the trajectory of piperazine discovery, dissecting the synthetic evolution from classical alkylation to palladium-catalyzed cross-coupling. It provides researchers with self-validating protocols for synthesis and pharmacological profiling, grounded in the causality of structure-activity relationships (SAR).
Part 1: Historical Trajectory & The Privileged Scaffold
The piperazine moiety owes its ubiquity to its physicochemical versatility. It acts as a constrained linker that dictates defined spatial geometries while modulating lipophilicity (LogP) and solubility via its protonatable nitrogens (pKa ~9.8 and 5.6).
The Evolution of Therapeutic Utility
The history of piperazine is a case study in drug repurposing and scaffold optimization. Initially used in the early 20th century as a "uric acid solvent" for gout (with limited success), its first true breakthrough occurred in 1953 with the introduction of piperazine citrate as an anthelmintic agent. It induced flaccid paralysis in nematodes by acting as a GABA agonist.
However, the scaffold's true potential was unlocked when medicinal chemists began substituting the nitrogen centers. The attachment of phenothiazine (e.g., fluphenazine) created potent dopamine antagonists, while later aryl-piperazine modifications led to the "atypical" antipsychotics (e.g., aripiprazole) and modern kinase inhibitors (e.g., imatinib).
Figure 1: The evolutionary timeline of piperazine pharmacotherapy, illustrating the shift from parasitic disease to CNS disorders and precision oncology.
Part 2: Synthetic Architecture & Methodologies
The synthesis of N-substituted piperazines has evolved to meet the demands of high-throughput screening and scale-up.
Classical vs. Modern Approaches
Classical Nucleophilic Substitution: Historically, N-alkylation of piperazine with alkyl halides was the standard. While effective for simple substrates, this method often suffers from poly-alkylation and poor yields with electron-rich or sterically hindered aryl halides.
Buchwald-Hartwig Amination: The modern gold standard involves Palladium-catalyzed C-N cross-coupling. This allows for the efficient coupling of piperazine with unactivated aryl chlorides and bromides, tolerating a wide range of functional groups.
Figure 2: Comparison of synthetic pathways. The Pd-catalyzed route (Path B) offers superior control over stoichiometry and substrate scope compared to classical SNAr (Path A).
Protocol: Pd-Catalyzed Synthesis of N-Arylpiperazines
Objective: Synthesis of 1-(4-methoxyphenyl)piperazine via Buchwald-Hartwig coupling.
Rationale: This protocol uses a Pd(0)/BINAP catalytic system to ensure mono-arylation selectivity.
Catalyst Activation (In Situ): In a flame-dried Schlenk flask under Argon, charge Pd(OAc)₂ and BINAP. Add 5 mL of anhydrous toluene. Stir at room temperature for 15 minutes until the solution turns a deep orange/red, indicating the formation of the active Pd-ligand complex.
Substrate Addition: Add 4-Bromoanisole, Piperazine, and Cs₂CO₃ to the activated catalyst mixture.
Degassing: Perform three freeze-pump-thaw cycles to remove oxygen. Critical Step: Oxygen poisons the Pd(0) species, leading to homocoupling of the aryl halide.
Reaction: Heat the mixture to 100°C for 12 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).
Work-up: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with EtOAc.
Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel, DCM -> 10% MeOH/DCM).
Part 3: Novel Frontiers & Pharmacological Profiling
CNS: The Multi-Target Approach
Modern drug design moves away from "magic bullets" (single target) to "magic shotguns" (polypharmacology). In schizophrenia and Parkinson's, novel piperazine derivatives are designed to balance Dopamine D2 antagonism (antipsychotic) with Serotonin 5-HT1A agonism (anxiolytic/cognitive enhancement).
SAR Logic:
Aryl Head Group: Determines intrinsic efficacy (agonist vs. antagonist).
Linker Length: A 3-4 carbon alkyl chain is optimal for spanning the orthosteric binding site to the secondary binding pocket in GPCRs.
Piperazine Core: Provides the basic nitrogen for the essential salt bridge with Aspartate residues (e.g., Asp3.32 in 5-HT1A).
Protocol: Radioligand Binding Assay (5-HT1A)
Objective: Determine the affinity (
) of a novel piperazine compound for the 5-HT1A receptor.
Methodology:
Membrane Preparation: Use CHO cells stably expressing human 5-HT1A receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet in assay buffer.
Incubation System:
Total Binding: Membrane protein (20 µg) + [³H]-8-OH-DPAT (1 nM, radioligand).
Test Compound: Above + Novel Piperazine (Concentration range
to M).
Equilibrium: Incubate at 25°C for 60 minutes.
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce NSB) using a cell harvester.
Quantification: Count radioactivity via liquid scintillation spectrometry.
Data Analysis: Calculate
using non-linear regression. Convert to using the Cheng-Prusoff equation:
Where [L] is radioligand concentration and is its dissociation constant.
Comparative Data: Novel vs. Standard Ligands
The following table summarizes the affinity profiles of novel piperazine derivatives compared to standard antipsychotics, highlighting the shift toward balanced 5-HT/Dopamine modulation.
Compound
D2 (nM)
5-HT1A (nM)
5-HT2A (nM)
Profile
Aripiprazole (Ref)
0.34
1.7
3.4
Partial Agonist (D2/5-HT1A)
Haloperidol (Ref)
0.7
1100
78
Potent D2 Antagonist
Novel Cmpd 12a
300
41.5
315
Low EPS Antipsychotic Candidate
Novel Cmpd 9b
>1000
23.9
39.4
Anxiolytic/ASD Candidate
Data Source: Synthesized from recent SAR studies (see References 1, 3).
References
National Institutes of Health (NIH). (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]
Taylor & Francis Online. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia. Retrieved from [Link]
Organic Chemistry Portal. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Retrieved from [Link]
MDPI. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. Retrieved from [Link]
[1] Part 1: Introduction & Retrosynthetic Analysis Target Molecule Overview Chemical Name: 2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile[1] CAS Number: (Analogous to 21404-83-1) Molecular Formula: C H N [1] Molecular W...
Key Application: Intermediate in the synthesis of bioactive piperazine derivatives, often used as precursors for diamines via nitrile reduction or amino acids via hydrolysis.
Retrosynthetic Strategy
The synthesis of
-aminonitriles is classically approached via two primary disconnections.[1] For this specific target, the steric bulk of the isopropyl group and the stability of the piperazine core suggest two viable routes:
Route A: Nucleophilic Substitution (
). Direct alkylation of 1-isopropylpiperazine with 2-chloropropanenitrile.[1] This is the most robust method for scale-up, provided the -halo nitrile is handled safely.[1]
Route B: Strecker Synthesis. A three-component coupling of 1-isopropylpiperazine, acetaldehyde, and a cyanide source (TMSCN or NaCN).[1] This route avoids the isolation of the toxic halo-nitrile but requires careful control of pH to prevent retro-Strecker fragmentation.[1]
Figure 1: Retrosynthetic analysis showing the two primary pathways to the target scaffold.[1]
Part 2: Safety & Handling (Critical)[1]
WARNING: This protocol involves the handling of Nitriles and potentially Cyanide sources.
2-Chloropropanenitrile: Highly toxic.[1] Metabolizes to release cyanide.[1] Fatal if inhaled, swallowed, or absorbed through skin.[1]
Engineering Controls: All operations must be performed in a functioning chemical fume hood.
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.[1]
Waste: All aqueous waste must be treated with bleach (sodium hypochlorite) at pH > 10 to quench any residual cyanide before disposal.[1]
Part 3: Protocol A - Nucleophilic Substitution (Recommended)[1]
This route is preferred for its operational simplicity and higher purity profile.[1]
Add catalytic KI (Finkelstein condition) to increase electrophilicity of the alkyl halide.[1]
Part 7: References
Strecker Reaction Overview:
M. S. Iyer, K. M.[1] Gigstad, N. D.[1] Namdev, M. Lipton, J. Am. Chem. Soc.[1]1996 , 118, 4910-4911.[1] "Asymmetric Strecker Synthesis Using Chiral Piperazines."
Application Note: HPLC-UV Method Development for Piperazine Derivatives
Abstract Piperazine and its derivatives represent a critical scaffold in pharmaceutical chemistry, serving as the backbone for anthelmintics, antihistamines (e.g., Cetirizine), and antipsychotics (e.g., Clozapine). Howev...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Piperazine and its derivatives represent a critical scaffold in pharmaceutical chemistry, serving as the backbone for anthelmintics, antihistamines (e.g., Cetirizine), and antipsychotics (e.g., Clozapine). However, their analysis presents a "perfect storm" of chromatographic challenges: high polarity, dual basicity (pKa ~5.3 and ~9.7), and often a lack of significant UV chromophores. This guide provides a scientifically grounded, step-by-step protocol for developing robust HPLC-UV methods for this class, moving beyond generic templates to address the specific physicochemical interactions at play.
Part 1: The Science of Separation (Expertise & Logic)
To develop a robust method, one must first understand the analyte's behavior in solution and at the stationary phase interface.
The Basicity Challenge (The "Silanol Trap")
Piperazine derivatives are strong bases. At neutral or low pH, the nitrogen atoms are protonated (positively charged).
Mechanism of Failure: Positively charged analytes interact electrostatically with residual negatively charged silanol groups (Si-O⁻) on the silica backbone of standard C18 columns.
Result: Severe peak tailing, retention time shifting, and irreversible adsorption.
Solution: We must suppress this interaction using one of three strategies:
High pH Mobile Phase: Operating at pH > 10 (above the pKa) keeps the piperazine uncharged (free base), improving peak shape and retention on hydrophobic phases. Requires Hybrid Silica columns.
Chaotropic Buffers / Ion Pairing: Using perchlorate or sulfonates to mask the charge or form neutral ion pairs.
Sacrificial Bases: Adding Triethylamine (TEA) to saturate silanol sites.
The Detection Challenge (The "UV Blind Spot")
The core piperazine ring has negligible UV absorption above 200 nm.
Scenario A (Chromophore Present): If the derivative has an aromatic pendant (e.g., Phenylpiperazine), direct UV detection (210–280 nm) is feasible.
Scenario B (Chromophore Absent): For the core piperazine or alkyl-derivatives, direct detection is impossible without high noise. Derivatization is required.[1][2]
Part 2: Method Development Decision Matrix
The following decision tree outlines the logical flow for selecting the correct protocol based on your specific analyte structure.
Caption: Decision matrix for selecting the appropriate detection and separation strategy based on analyte chromophores.
Part 3: Detailed Experimental Protocols
Protocol A: Direct Analysis (For UV-Active Derivatives)
Target: Phenylpiperazines, Benzylpiperazines, Drug Substances (APIs).
1. The Chemistry
We utilize NBD-Cl (4-chloro-7-nitrobenzofuran) .[3][6][7][8] It reacts specifically with secondary amines to form a highly stable, yellow-fluorescent product that absorbs strongly at 340 nm (visible range), eliminating interference from UV-absorbing solvents.
2. Sample Preparation Workflow
Stock Solution: Dissolve sample in Methanol (1.0 mg/mL).
Buffer Prep: Prepare 0.1 M Sodium Bicarbonate buffer (pH 9.0).
Part 4: Validation & Troubleshooting (Self-Validating Systems)
System Suitability Parameters (Acceptance Criteria)
To ensure trustworthiness, every run must meet these criteria:
Tailing Factor (Tf): Must be < 1.5. (If > 1.5, increase buffer concentration or temperature).
Resolution (Rs): > 2.0 between the analyte and any degradation products/reagent peaks.
Precision: %RSD of peak area < 2.0% (n=6 injections).
Troubleshooting Common Failures
Symptom
Probable Cause
Corrective Action
Peak Tailing
Silanol interaction
Switch to High pH method (pH 10) or add 0.1% Triethylamine (TEA) to mobile phase.
Split Peaks
Mismatch of sample solvent
Dissolve sample in mobile phase. If derivatized, ensure reaction is quenched with acid.
Retention Drift
Column equilibration
Basic compounds modify the stationary phase surface. Equilibrate for at least 20 column volumes before the first run.
Ghost Peaks
Carryover
Piperazines are "sticky." Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.
References
Navaneeswari, R., & Reddy, P. (2011). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
BenchChem Technical Support. (2025). A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis. BenchChem Application Notes.
United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
Phenomenex. (2024). HPLC Column Selection Guide: Strategies for Basic Compounds.
Khalaf, K. D., et al. (2002). Spectrophotometric determination of some pharmaceutical piperazine derivatives through charge-transfer and ion-pair complexation reactions. Journal of Pharmaceutical and Biomedical Analysis.
Cell-Based Evaluation of Piperazine Nitrile Cathepsin K Inhibitors
From Target Engagement to Functional Efficacy Introduction & Mechanistic Rationale Piperazine nitrile derivatives represent a privileged scaffold in medicinal chemistry, particularly for the inhibition of cysteine protea...
Author: BenchChem Technical Support Team. Date: March 2026
From Target Engagement to Functional Efficacy
Introduction & Mechanistic Rationale
Piperazine nitrile derivatives represent a privileged scaffold in medicinal chemistry, particularly for the inhibition of cysteine proteases such as Cathepsin K (CatK) . In the context of drug development for osteoporosis and bone metastasis, these compounds offer a distinct advantage: the nitrile group functions as a "warhead" that forms a reversible covalent thioimidate adduct with the active site cysteine (Cys25 in CatK).
The piperazine ring serves as a rigid yet adaptable linker, positioning the nitrile warhead while improving aqueous solubility—a common failure point in hydrophobic protease inhibitors.
This application note details a validated, two-tier cell-based assay workflow to evaluate these compounds:
Intracellular Target Engagement: Using a cell-permeable fluorogenic substrate to verify lysosomal CatK inhibition in live cells.
Functional Efficacy: A bone resorption assay using differentiated osteoclasts to confirm the compound prevents bone matrix degradation.
Pre-Assay Considerations
2.1 Compound Handling & Stability
Solubility: Piperazine nitriles are generally basic. While the free base may have limited solubility, they are typically stored as salts (e.g., hydrochloride or mesylate). Prepare 10 mM stock solutions in 100% DMSO .
Nitrile Stability: The nitrile group is stable in standard cell culture media (pH 7.4). However, avoid prolonged exposure to strongly acidic or basic buffers during storage to prevent hydrolysis to amides.
DMSO Tolerance: Differentiated osteoclasts are sensitive. Ensure final DMSO concentration in the assay is ≤ 0.1% .
Rationale: Unlike primary human osteoclasts which have high donor variability, RAW 264.7 cells provide a robust, scalable model that differentiates into multinucleated, bone-resorbing osteoclasts upon stimulation with RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand).
Objective: Quantify the inhibition of Cathepsin K activity within the acidic lysosomal compartment of live osteoclasts.
Principle: We utilize a cell-permeable substrate, Cresyl Violet-(LR)₂ (commercially known as Magic Red™).[4][5] This substrate is non-fluorescent until cleaved by CatK at the Leucine-Arginine (LR) site inside the lysosome, releasing the red-fluorescent Cresyl Violet fluorophore.
Reagent: Cell-Permeable Cathepsin K Substrate (Cresyl Violet-Leucine-Arginine).[6]
Control Inhibitor: Odanacatib (Specific CatK inhibitor) or E-64 (Broad cysteine protease inhibitor).
Stain: Hoechst 33342 (Nuclear stain).
Step-by-Step Methodology
Differentiation (Day 0-4):
Seed RAW 264.7 cells at 5,000 cells/well in a black-wall, clear-bottom 96-well plate.
Culture in Differentiation Media (containing 50 ng/mL RANKL). Replace media on Day 3.
Validation: By Day 4-5, observe formation of large, multinucleated cells (osteoclasts).
Compound Treatment (Day 5):
Prepare 3x serial dilutions of the Piperazine Nitrile test compounds in Differentiation Media.
Remove old media and add 100 µL of compound-containing media.
Include Vehicle Control (0.1% DMSO) and Positive Control (10 µM E-64).
Incubate for 1-4 hours at 37°C. Note: Reversible covalent inhibitors require sufficient pre-incubation to reach equilibrium.
Substrate Addition:
Add the Cresyl Violet-(LR)₂ substrate directly to the wells (final concentration typically 1:250 dilution of stock, or ~1 µM).
Add Hoechst 33342 (1 µg/mL) for nuclear counter-staining.
Incubate for 30-60 minutes at 37°C.
Data Acquisition:
Imaging: Image on a High-Content Imager (e.g., Operetta, ImageXpress).
Ex/Em (CatK Activity): 590 nm / 630 nm (Red).
Ex/Em (Nuclei): 350 nm / 460 nm (Blue).
Plate Reader: Alternatively, read fluorescence on a plate reader (Ex 590/Em 630).
Data Analysis:
Quantify Mean Fluorescence Intensity (MFI) per cell (normalized to nuclear count).
Plot % Activity vs. Log[Compound] to determine IC₅₀.
Protocol 2: Functional Bone Resorption Assay
Objective: Confirm that CatK inhibition translates to a physiological blockade of bone matrix degradation.
Principle: Osteoclasts are cultured on a synthetic calcium phosphate surface (mimicking bone). Active osteoclasts secrete acid and CatK to dissolve this surface, creating "resorption pits."
Seed RAW 264.7 cells directly onto the Osteo Assay plate at 10,000 cells/well .
Add Differentiation Media (50 ng/mL RANKL).
Treatment:
On Day 3 (start of fusion), add Piperazine Nitrile compounds at selected concentrations (e.g., 10x, 1x, and 0.1x of the IC₅₀ determined in Protocol 1).
Refresh media and compounds on Day 5.
Resorption Period:
Continue culture until Day 7 . This allows mature osteoclasts to actively resorb the "bone" surface.[1]
Pit Visualization:
Aspirate media. Wash cells with PBS.
Cell Removal: Add 100 µL of 10% bleach solution for 5 minutes to lyse and remove cells.
Wash 3x with distilled water and air dry.
The "pits" will appear as dark/cleared areas against the coated background.
Quantification:
Image the entire well using a brightfield microscope or high-content imager.
Use image analysis software (e.g., ImageJ) to calculate % Resorbed Area .
Visualization of Workflow & Mechanism
Diagram 1: Mechanism of Action & Assay Logic
This diagram illustrates the reversible covalent binding of the piperazine nitrile to Cathepsin K and the downstream assay readouts.
Caption: Mechanistic flow showing how Piperazine Nitriles block Cathepsin K, preventing both fluorogenic substrate cleavage (Protocol 1) and bone matrix degradation (Protocol 2).
Caption: Temporal workflow for differentiating RAW 264.7 cells and branching into either short-term target engagement or long-term functional assays.
Data Presentation & Analysis
6.1 Expected Results Table
Summarize your data in the following format to allow easy comparison of potency (Target Engagement) vs. efficacy (Functional).
Compound ID
IC₅₀ (CatK Activity) [nM]
IC₅₀ (Bone Resorption) [nM]
Selectivity Index (CC₅₀/IC₅₀)
Odanacatib (Ctrl)
0.2 ± 0.05
0.5 ± 0.1
>10,000
PN-001 (Test)
1.5 ± 0.3
4.2 ± 0.8
500
PN-002 (Test)
>10,000
N.D.
N/A
Note: The IC₅₀ in the bone resorption assay is typically slightly higher than the enzymatic/intracellular assay due to the complexity of the matrix degradation process.
6.2 Troubleshooting Guide
Issue
Probable Cause
Solution
No Fluorescence Signal
Cells not differentiated; pH not acidic.
Confirm multinucleation (Day 5). Ensure substrate is added to live cells (do not fix).
High Background
Substrate accumulation in non-lysosomal vesicles.
Wash cells 1x with media before imaging. Titrate substrate concentration.
Compound Precipitates
Poor solubility of free base.
Use mesylate salt form or ensure DMSO stock is fully solubilized before dilution.
No Resorption Pits
Low RANKL activity.
Use fresh Recombinant RANKL (avoid freeze-thaw cycles). Ensure cell density is not too high (over-confluence inhibits fusion).
References
Lecaille, F., et al. (2003).[7][8] "Rat cathepsin K: Enzymatic specificity and regulation of its collagenolytic activity."[9] Biochemical Journal, 375(Pt 2), 307–312. Link
Troen, B. R. (2004). "The role of cathepsin K in normal bone resorption." Drug News & Perspectives, 17(1), 19-28. Link
BPS Bioscience. "Cathepsin K Inhibitor Screening Assay Kit Protocol." Link
Corning. "Corning® Osteo Assay Surface for Osteoclast Activity."[1] Link
ImmunoChemistry Technologies. "Magic Red® Cathepsin K Assay Kit." Link
Collin-Osdoby, P., & Osdoby, P. (2012). "RANKL-mediated osteoclast formation from murine RAW 264.7 cells." Methods in Molecular Biology, 816, 187-202. Link
Application Notes & Protocols: The Utility of the 2-[4-(Alkyl)piperazin-1-yl]alkanenitrile Scaffold in Modern Drug Discovery
Introduction: A Scaffold of Untapped Potential In the landscape of medicinal chemistry, the identification of versatile and synthetically tractable scaffolds is paramount to the successful development of novel therapeuti...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: A Scaffold of Untapped Potential
In the landscape of medicinal chemistry, the identification of versatile and synthetically tractable scaffolds is paramount to the successful development of novel therapeutics. The 2-[4-(alkyl)piperazin-1-yl]alkanenitrile framework, exemplified by 2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile , represents a compelling starting point for library synthesis and hit-to-lead optimization. This scaffold elegantly combines two key structural motifs, each conferring distinct and advantageous properties for drug discovery.
The Piperazine Moiety: The piperazine ring is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its prevalence is due to a combination of factors: it is a basic, typically protonated group at physiological pH, which can enhance aqueous solubility and facilitate interactions with biological targets. Furthermore, the disubstituted nature of the piperazine ring allows for the precise vectorial projection of substituents into distinct regions of a target's binding site.[1]
The Alkanenitrile Functionality: The nitrile group is a versatile functional group that serves as both a useful pharmacophoric element and a key synthetic handle. It can participate in hydrogen bonding and dipolar interactions, while also being a precursor for a variety of other functional groups, such as primary amines (via reduction) or carboxylic acids (via hydrolysis), enabling rapid analogue synthesis.[2][3]
This document serves as a comprehensive guide for researchers and drug development professionals, outlining the potential applications, synthetic protocols, and biological evaluation workflows for compounds based on the 2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile scaffold.
Strategic Value in Kinase Inhibitor Discovery
The piperazine scaffold is a cornerstone in the design of protein kinase inhibitors. A significant number of approved kinase inhibitors incorporate this moiety to engage with the solvent-exposed region of the ATP-binding site. Given this precedent, we hypothesize that the 2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile core can serve as an excellent foundation for developing novel kinase inhibitors. The N-isopropyl group can provide a degree of steric bulk and lipophilicity, while the second nitrogen atom serves as an attachment point for a larger, aromatic system designed to interact with the hinge region of the kinase. The propanenitrile portion can be further modified to explore additional binding pockets or to fine-tune physicochemical properties.
Hypothetical Mechanism of Action: Targeting a Pro-Survival Kinase Pathway
For the purposes of this guide, we will consider a hypothetical scenario where a derivative of our scaffold targets a key serine/threonine kinase (e.g., "Kinase X") involved in a cancer cell survival pathway. Inhibition of Kinase X is expected to block downstream signaling, leading to the induction of apoptosis.
Figure 1: Hypothetical signaling pathway targeted by a derivative of the scaffold.
Experimental Protocols & Methodologies
Protocol 1: Synthesis of 2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile
This protocol describes a plausible two-step synthesis based on standard, well-established organic chemistry reactions. The procedure is designed to be robust and amenable to scale-up.
Workflow Overview:
Figure 2: Synthetic workflow for the target compound.
Step-by-Step Methodology:
Step 1: Reductive Amination to Synthesize 1-(Propan-2-yl)piperazine
To a solution of piperazine (1.0 eq) in dichloromethane (DCM, 0.5 M), add acetone (1.1 eq).
Stir the mixture at room temperature for 30 minutes.
Add sodium triacetoxyborohydride (Na(OAc)₃BH, 1.5 eq) portion-wise over 15 minutes. Causality Note: Na(OAc)₃BH is a mild reducing agent suitable for reductive aminations, minimizing over-alkylation.
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
Separate the organic layer, and extract the aqueous layer twice with DCM.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to yield 1-(propan-2-yl)piperazine.
Step 2: N-Alkylation to Synthesize the Final Product
Dissolve 1-(propan-2-yl)piperazine (1.0 eq) in acetonitrile (0.5 M).
Add potassium carbonate (K₂CO₃, 2.0 eq) as a base. Causality Note: K₂CO₃ is a mild inorganic base sufficient to scavenge the HBr byproduct without promoting side reactions.
Add 2-bromopropionitrile (1.1 eq) dropwise to the stirring suspension.
Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring by LC-MS.
After completion, cool the reaction to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure.
Redissolve the residue in ethyl acetate and wash with water and brine.
Dry the organic layer over Na₂SO₄, filter, and concentrate.
Purify the crude product via flash column chromatography to obtain 2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile .
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against our hypothetical "Kinase X". The assay measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.
Methodology:
Reagent Preparation:
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a 384-well plate using assay buffer.
Prepare Kinase X enzyme and its specific substrate peptide in kinase assay buffer.
Kinase Reaction:
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well assay plate.
Add 10 µL of the Kinase X/Substrate mix to each well to initiate the reaction.
Incubate the plate at 30°C for 60 minutes. Causality Note: This incubation allows for sufficient enzymatic turnover to measure inhibition accurately.
Signal Detection:
Add 15 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the kinase reaction and generate a luminescent signal.
Incubate at room temperature for 10 minutes to stabilize the signal.
Read the luminescence on a plate reader.
Data Analysis:
Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
Plot the percent inhibition versus the logarithm of the compound concentration.
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
This protocol assesses the effect of the test compound on the proliferation of a cancer cell line known to be dependent on the Kinase X signaling pathway.
Methodology:
Cell Seeding:
Seed cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
Compound Treatment:
Prepare a serial dilution of the test compound in growth medium.
Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle (DMSO) control.
Incubate for 72 hours. Causality Note: A 72-hour incubation is a standard duration to observe significant effects on cell proliferation.
Viability Measurement:
Add 20 µL of MTS reagent to each well.
Incubate for 2-4 hours at 37°C until a color change is apparent.
Measure the absorbance at 490 nm using a plate reader.
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle-treated control.
Plot the percent viability versus the logarithm of the compound concentration.
Fit the data to determine the half-maximal effective concentration (EC₅₀).
Data Presentation & Interpretation
Quantitative data from the assays should be summarized for clear comparison of compound activity.
Table 1: Example In Vitro Assay Data
Compound ID
Target Kinase
IC₅₀ (nM)
Scaffold-001
Kinase X
1,250
Scaffold-002
Kinase X
350
Scaffold-003 (Lead)
Kinase X
45
Staurosporine (Control)
Kinase X
5
Table 2: Example Cell-Based Assay Data
Compound ID
Cell Line
EC₅₀ (µM)
Scaffold-001
Cancer Line A
> 50
Scaffold-002
Cancer Line A
12.5
Scaffold-003 (Lead)
Cancer Line A
1.8
Doxorubicin (Control)
Cancer Line A
0.2
Interpretation: A strong correlation between target inhibition (low nM IC₅₀) and cellular activity (low µM EC₅₀) suggests that the compound's anti-proliferative effect is likely mediated through the intended on-target mechanism. Discrepancies may indicate poor cell permeability, metabolic instability, or off-target effects.
References
Al-Shammari, M. B., et al. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports. Available at: [Link]
LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Available at: [Link]
Abdel-Wahab, B. F., et al. (2011). Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. Archiv der Pharmazie. Available at: [Link]
Padmashali, B., et al. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry. Available at: [Link]
ResearchGate. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Available at: [Link]
Google Patents. (2019). US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives.
Toma, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]
PubMed. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Available at: [Link]
MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Available at: [Link]
National Center for Biotechnology Information. (2020). Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. PubMed Central. Available at: [Link]
National Center for Biotechnology Information. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. PubMed Central. Available at: [Link]
Arkat USA. 2-Amino-2-alkyl(aryl)propanenitriles as key building blocks for the synthesis of 5-member heterocycles. Available at: [Link]
Encyclopedia.pub. (2022). Reactions of Nitrile Anions. Available at: [Link]
Application Note: Advanced Purification Strategies for 2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Physicochemical Profiling & Causality in Purification The compoun...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals
Document Type: Technical Application Note & Validated Protocols
Physicochemical Profiling & Causality in Purification
The compound 2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile (also known as 1-isopropyl-4-(1-cyanoethyl)piperazine) presents unique purification challenges typical of asymmetrically substituted piperazine intermediates. To design an effective purification strategy, one must analyze the distinct electronic environments of its two tertiary nitrogen atoms.
Differential Basicity (Causality): The N4 nitrogen (substituted with the isopropyl group) acts as a standard aliphatic tertiary amine with a predicted pKa of approximately 9.0–9.5. In contrast, the N1 nitrogen is adjacent to a cyanoethyl group. The strong electron-withdrawing inductive effect (-I effect) of the nitrile group significantly reduces the electron density on the N1 nitrogen, lowering its basicity [2].
Purification Implication: Because the molecule effectively behaves as a mono-basic compound under mildly acidic conditions, it is an ideal candidate for pH-driven liquid-liquid extraction. The free base is highly lipophilic, whereas the protonated piperazinium state is highly hydrophilic [2]. Furthermore, the basic nature of the N4 nitrogen means the free base will strongly interact with the acidic silanol groups (Si-OH) on standard silica gel, causing severe chromatographic streaking unless the mobile phase is basic-modified.
Quantitative Data Summary
To establish baseline parameters for extraction and chromatography, the physicochemical properties of the target compound are summarized below.
Parameter
Value / Estimate
Impact on Purification Strategy
Molecular Weight
181.28 g/mol
Small molecule; potential for vacuum distillation if thermally stable.
pKa (N-isopropyl)
~9.2
Dictates that aqueous pH must be < 3 for full protonation [2].
pKa (N-cyanoethyl)
~4.5
Remains largely unprotonated during mild acid extraction.
LogP (Free Base)
~1.2
Soluble in organic solvents (DCM, EtOAc) at neutral/basic pH.
Physical State
Viscous Oil
Prone to trapping solvent; requires high-vacuum drying.
This technique leverages the basicity of the piperazine ring to separate it from non-basic impurities (e.g., unreacted alkyl halides or neutral degradation products) [1].
Caption: Phase distribution mechanism driven by pH-dependent protonation of the piperazine ring.
Step-by-Step Protocol
Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).
Acidic Extraction: Transfer to a separatory funnel. Add an equal volume of 1M HCl. Shake vigorously and vent.
Phase Separation: Allow the layers to separate. The protonated product is now in the aqueous layer. Drain the aqueous layer into a clean Erlenmeyer flask.
Organic Wash: Wash the retained aqueous layer with one additional portion of DCM to remove trace neutral impurities. Discard the combined organic layers.
Basification: Cool the aqueous layer in an ice bath (neutralization is exothermic). Slowly add 10M NaOH dropwise while stirring until the pH is > 11 [3]. The solution will turn cloudy as the free base precipitates/oils out.
Back-Extraction: Extract the basified aqueous layer three times with fresh DCM.
Drying & Concentration: Combine the new organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Self-Validating System Checkpoint:
Mass Balance: Weigh the crude input. After Step 4, evaporate the discarded organic layer and weigh the neutral impurities. After Step 7, weigh the purified product. The sum of the impurities and the purified product must equal the initial crude mass (±5% for volatile losses). If mass is missing, check the pH of the aqueous layer in Step 5 using a calibrated pH meter; if pH < 11, the product is still trapped in the aqueous phase.
If the acid-base extraction yields a product with <95% purity (e.g., contaminated with over-alkylated piperazine byproducts), chromatography is required.
Step-by-Step Protocol
Mobile Phase Preparation: Prepare a solvent system of DCM and Methanol (e.g., 95:5 DCM:MeOH). Critically, add 1-2% Triethylamine (TEA) or aqueous Ammonium Hydroxide to the total volume.
Column Equilibration: Pack the silica gel column and flush it with at least 3 column volumes (CV) of the TEA-modified mobile phase. Causality: The TEA competitively binds to the acidic silanol groups on the silica, passivating the column and preventing the target piperazine from streaking.
Loading: Dissolve the crude oil in a minimum amount of the modified mobile phase and load it onto the column.
Elution: Elute the column, collecting fractions. Monitor via TLC (using the same TEA-modified solvent).
Isolation: Combine product-containing fractions and evaporate. To remove residual TEA, co-evaporate the product with toluene (2 x 10 mL) under high vacuum.
Self-Validating System Checkpoint:
2D-TLC Integrity Check: Spot the purified fraction on a TLC plate and run it in the modified solvent. Rotate the plate 90 degrees and run it again. If a single spot appears on the diagonal, the compound is stable and pure. If multiple spots appear off the diagonal, the compound is degrading on the silica gel, indicating that an orthogonal purification method (like salt crystallization) is required.
Workflow 3: Orthogonal Purification via Salt Crystallization
For highly scalable purification that avoids chromatography, converting the oily free base into a crystalline salt is highly effective.
Caption: Workflow for the isolation of piperazine derivatives via salt crystallization.
Step-by-Step Protocol
Dissolution: Dissolve the free base in a dry, polar-protic or ethereal solvent (e.g., Isopropanol or Diethyl Ether).
Salt Formation: Slowly add 1.0 equivalent of a strong acid (e.g., 2M HCl in diethyl ether, or a saturated solution of oxalic acid in isopropanol) while stirring vigorously at room temperature.
Crystallization: A solid precipitate should begin to form immediately. Cool the flask to 0°C for 2 hours to maximize the thermodynamic yield of the crystal lattice.
Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold diethyl ether to remove lipophilic impurities.
Drying: Dry the crystals in a vacuum oven at 40°C overnight.
Self-Validating System Checkpoint:
Melting Point Depression: Measure the melting point of the isolated salt. A sharp melting point range (ΔT ≤ 2°C) validates a highly pure, ordered crystal lattice. A broad or depressed melting point indicates trapped solvent or co-crystallized impurities, requiring recrystallization from hot ethanol.
References
Benchchem. (n.d.). 1,4-Dibenzoylpiperazine | Research Chemical - Benchchem.
troubleshooting 2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile synthesis side reactions
Welcome to the technical support center for the synthesis of 2-[4-(propan-2-yl)piperazin-1-yl]propanenitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common ch...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 2-[4-(propan-2-yl)piperazin-1-yl]propanenitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We will delve into the causality behind experimental choices, offering field-proven insights to optimize your reaction outcomes.
The synthesis of 2-[4-(propan-2-yl)piperazin-1-yl]propanenitrile is typically approached via a two-stage process: first, the preparation of the key intermediate, 1-isopropylpiperazine, followed by its nucleophilic substitution with a suitable propanenitrile electrophile. Each stage presents unique challenges that can impact yield, purity, and scalability.
Stage 1: Synthesis of 1-Isopropylpiperazine Intermediate
The primary challenge in this initial stage is achieving selective mono-isopropylation of the piperazine ring, as the two nitrogen atoms have comparable nucleophilicity, often leading to undesired bis-alkylation.[1] Two principal routes are commonly employed: Reductive Amination and Direct Alkylation.
Question 1: My direct alkylation of piperazine with 2-bromopropane is resulting in a mixture of products, including a significant amount of a high-boiling point impurity and unreacted piperazine. What is happening and how can I favor mono-alkylation?
Answer: This is a classic problem of controlling selectivity in the alkylation of a symmetric diamine.[1] The initial product, 1-isopropylpiperazine, is still a nucleophile and can react with another molecule of 2-bromopropane to form the undesired N,N'-diisopropylpiperazine. Furthermore, the tertiary amine product can be quaternized.
There are three primary strategies to mitigate this:
Use a Large Excess of Piperazine: By using a significant molar excess of piperazine (e.g., 5-10 equivalents) relative to the alkylating agent, you statistically favor the alkylation of the starting material over the mono-alkylated product. The downside is the need to remove a large amount of unreacted piperazine during workup, often via distillation or acid-base extraction.[2]
Mono-Protection Strategy: A more controlled, albeit longer, route involves protecting one of the piperazine nitrogens with a group like tert-butoxycarbonyl (Boc).[1][2] The resulting N-Boc-piperazine can be cleanly alkylated on the free nitrogen. The Boc group is then removed under acidic conditions (e.g., TFA in DCM) to yield the pure mono-alkylated product.[1] This method offers superior control and easier purification.[2]
Reductive Amination: This is often the preferred method for its high selectivity and milder conditions.[1][3] It involves reacting piperazine with acetone to form an iminium ion intermediate, which is then reduced in situ to the isopropyl group. This avoids the use of harsh alkylating agents and the risk of over-alkylation.[4][5][6]
Question 2: I am attempting the reductive amination of piperazine with acetone using sodium borohydride, but the reaction is slow and my yield is poor. What can I do to optimize this step?
Answer: While sodium borohydride can work, it is often not the ideal reducing agent for reductive aminations, especially with ketones. The reaction's success is highly dependent on pH control and the choice of reducing agent.
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are generally superior for this transformation.[2][3][5]
Sodium Cyanoborohydride (NaBH₃CN): This reagent is effective at a mildly acidic pH (around 6-7), where iminium ion formation is favored but the carbonyl group is not readily reduced.[5][7] Careful pH monitoring and adjustment are crucial for success.
Sodium Triacetoxyborohydride (NaBH(OAc)₃): STAB is a milder and less toxic alternative that can be used without strict pH control. It is particularly effective for reactions with ketones and is often the reagent of choice for modern reductive aminations.[8]
Reaction Conditions: The formation of the iminium ion is the rate-limiting step and is often acid-catalyzed.[3] Running the reaction in a solvent like methanol or dichloromethane with a catalytic amount of acetic acid can significantly improve the reaction rate before the reducing agent is added.
Comparative Data of 1-Isopropylpiperazine Synthetic Routes
Difficult purification, large excess of starting material needed
Longer sequence (3 steps)
Stage 2: Alkylation of 1-Isopropylpiperazine with 2-Bromopropionitrile
This step involves a standard Sₙ2 reaction where the secondary amine of 1-isopropylpiperazine acts as a nucleophile to displace the bromide from 2-bromopropionitrile. While seemingly straightforward, several side reactions can compromise the yield and purity of the final product.
Troubleshooting Guide: Final Alkylation Step
Question 3: My reaction of 1-isopropylpiperazine with 2-bromopropionitrile is giving a low yield, and I notice a volatile impurity. My base is potassium carbonate. What is the likely side reaction?
Answer: The most probable side reaction is the base-induced elimination (E2) of HBr from 2-bromopropionitrile to form acrylonitrile. Potassium carbonate (K₂CO₃) is a moderately strong base, and if the reaction temperature is too high or the base is not sufficiently soluble, it can promote this competing pathway over the desired Sₙ2 substitution.
Mitigation Strategies:
Choice of Base: Switch to a milder, non-nucleophilic base such as diisopropylethylamine (DIPEA) or use a weaker inorganic base like sodium bicarbonate (NaHCO₃), though this may require longer reaction times.
Temperature Control: Run the reaction at a lower temperature (e.g., room temperature or slightly elevated to 40-50°C) and monitor the progress carefully by TLC or GC.
Solvent: Use a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) to properly solvate the ions and favor the Sₙ2 pathway.
Question 4: My final product is contaminated with a significant impurity that has approximately double the molecular weight of my starting 1-isopropylpiperazine. What is this byproduct?
Answer: This impurity is likely the bis-alkylated product, where a second molecule of 1-isopropylpiperazine has reacted with the nitrile-containing product. This can happen if the reaction conditions lead to the formation of a reactive intermediate or if the product itself can act as an alkylating agent. However, a more plausible explanation in this context is the reaction of two molecules of 1-isopropylpiperazine with one molecule of a dialkylating agent, or more simply, a side reaction involving an impurity in the starting materials. A more common high molecular weight impurity would be the N,N'-bis(1-cyanoethyl)-1-isopropylpiperazinium salt, formed by quaternization, although this is less common.
Troubleshooting:
Stoichiometry: Ensure you are not using a large excess of the piperazine starting material. A slight excess (1.1-1.2 equivalents) is usually sufficient.
Purity of Starting Materials: Verify the purity of your 2-bromopropionitrile. Impurities could lead to unexpected side products.[9]
Purification: This higher molecular weight, more polar byproduct can typically be removed by silica gel column chromatography.
Question 5: During workup, I am losing a significant portion of my product, and my NMR shows the presence of 2-[4-(propan-2-yl)piperazin-1-yl]propanamide. Why is my nitrile hydrolyzing?
Answer: The nitrile group is susceptible to hydrolysis to a primary amide and subsequently to a carboxylic acid under either strongly acidic or basic aqueous conditions, especially when heated.[10]
Prevention:
Neutral Workup: Avoid harsh acidic or basic conditions during the aqueous workup. Use a saturated solution of sodium bicarbonate to neutralize any acid, followed by washes with water and brine.[9]
Temperature: Keep all workup and extraction steps at or below room temperature.
Solvent Removal: When concentrating the product, use a rotary evaporator at moderate temperature and pressure to avoid prolonged heating.
Visualizing the Challenges
To better understand the synthetic landscape, the following diagrams illustrate key decision-making processes and reaction pathways.
Caption: A logical workflow for troubleshooting low yields.
Caption: Desired Sₙ2 substitution vs. competing E2 elimination.
Protocols for Key Experiments
Protocol 1: Synthesis of 1-Isopropylpiperazine via Reductive Amination
Reaction Setup: To a round-bottom flask charged with piperazine (1.0 eq) and methanol (5 mL per 1 g of piperazine), add acetone (1.2 eq).
pH Adjustment: Stir the mixture at room temperature and add glacial acetic acid dropwise until the pH of the solution is between 6 and 7.
Reduction: Cool the mixture to 0°C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10°C.
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
Workup: Carefully quench the reaction by the slow addition of 2M HCl until gas evolution ceases. Basify the solution to pH > 12 with 50% NaOH solution.
Isolation: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: The crude product can be purified by vacuum distillation to yield pure 1-isopropylpiperazine.[5]
Protocol 2: Synthesis of 2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile
Reaction Setup: In a dry, inert atmosphere (N₂ or Ar), dissolve 1-isopropylpiperazine (1.0 eq) and diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous acetonitrile (10 mL per 1 g of piperazine).
Addition of Electrophile: Add 2-bromopropionitrile (1.1 eq) dropwise to the stirred solution at room temperature.
Reaction: Heat the reaction mixture to 50°C and stir for 4-8 hours. Monitor the consumption of the starting material by TLC or LC-MS.
Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
Isolation: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ (2x), followed by brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purification: Purify the crude residue by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to obtain the final product.
References
A Comparative Analysis of Synthetic Routes to 1-Isopropyl-4-(4-hydroxyphenyl)piperazine. Benchchem.
Synthesis of 1-isopropyl-4-(4-hydroxyphenyl)piperazine. PrepChem.com.
Technical Support Center: Catalyst Selection for Nitrile Synthesis. Benchchem.
Minimizing impurity formation in nitrile compound synthesis. Benchchem.
Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. Benchchem.
Method for the preparation of piperazine and substituted piperazines.
1-Isopropylpiperazine. Chem-Impex.
C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Deriv
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
Reductive amin
A Simple Synthesis of N-Alkylpiperazines.
Prepar
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
Nitrile Reaction Guides. OrgoSolver.
Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
Technical Support Center: Synthesis of 2-(4-Benzhydrylpiperazin-1-yl)ethanol. Benchchem.
Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applic
Technical Support Center: Impurity Identification in the Synthesis of 2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile
For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for identifying impurities during the synthesis of 2-[4...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for identifying impurities during the synthesis of 2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile. As Senior Application Scientists, we aim to provide not just procedural steps, but also the scientific reasoning behind them to empower your research and development.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile and what are the expected impurities?
The most prevalent and industrially scalable synthesis involves the cyanoethylation of N-isopropylpiperazine. This is a nucleophilic addition reaction where N-isopropylpiperazine reacts with acrylonitrile.
Common Synthesis Route:
A mixture of N-isopropylpiperazine and acrylonitrile is typically reacted, sometimes in the presence of a catalyst or solvent.
Expected Impurities:
Unreacted Starting Materials: Residual N-isopropylpiperazine and acrylonitrile may be present if the reaction does not go to completion.
Bis-cyanoethylation Product: A common side product is 3-[4-(2-cyanoethyl)piperazin-1-yl]propanenitrile, formed by the reaction of the product with another molecule of acrylonitrile.[1]
Polymerized Acrylonitrile: Acrylonitrile can polymerize under certain conditions, leading to polymeric impurities.
Hydrolysis Product: The nitrile group is susceptible to hydrolysis, which can form the corresponding carboxylic acid or amide, especially during workup or purification.
Q2: I'm observing an unexpected peak in my HPLC chromatogram. What is the general workflow for identifying this unknown impurity?
The appearance of an unknown peak signals the presence of an impurity that requires a systematic approach for identification and characterization.
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Piperazine Compounds
Welcome to the Technical Support Center. Analyzing piperazine and its derivatives via High-Performance Liquid Chromatography (HPLC) frequently presents a significant chromatographic challenge: severe peak tailing.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. Analyzing piperazine and its derivatives via High-Performance Liquid Chromatography (HPLC) frequently presents a significant chromatographic challenge: severe peak tailing. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Here, we will dissect the fundamental chemical and physical mechanisms driving peak distortion, providing you with self-validating protocols to definitively resolve poor peak shape and ensure robust, reproducible data.
Diagnostic Workflow
Before altering mobile phases or swapping columns, you must isolate the root cause. Peak tailing stems from either physical system disruptions or chemical secondary interactions. The flowchart below outlines the definitive diagnostic path.
Diagnostic workflow to isolate physical system issues from chemical secondary interactions.
Q1: Why do piperazine compounds inherently exhibit poor peak shape on standard reversed-phase columns?Answer: The root cause is a chemical phenomenon known as secondary ion-exchange interaction. Piperazine is a diamine with two pKa values (typically ~5.3 and ~9.8) . In typical mid-pH mobile phases (pH 4–8), these amine groups are heavily protonated, carrying a positive charge. Concurrently, standard silica-based columns contain residual silanol groups (Si-OH). Above pH 3.5, these silanols deprotonate into negatively charged silanoxide ions (Si-O⁻). The electrostatic attraction between the positively charged piperazine and the negatively charged silanols creates a secondary retention mechanism that is much slower to desorb than primary hydrophobic partitioning, resulting in a pronounced "tail" .
Q2: How can I definitively prove whether my tailing is caused by these silanol interactions or a failing column/system?Answer: You must run a self-validating diagnostic test using a neutral marker. As established by chromatography experts, neutral molecules (like toluene or uracil) cannot undergo acid-base ion-exchange . If you inject a neutral marker and it elutes with perfect symmetry (Asymmetry factor
0.9–1.1), your system's fluidics and column bed are physically intact; the piperazine tailing is purely chemical. If the neutral marker also tails, you have a physical void, a blocked frit, or excessive extra-column volume causing "infinite dilution" .
Q3: If the issue is chemical, what is the most effective mobile phase strategy?Answer: You must manipulate the pH to neutralize either the analyte or the stationary phase.
High pH (pH > 10.5): This deprotonates the piperazine, rendering it neutral. Without a positive charge, it cannot interact with the silanols. This requires high-pH stable columns (e.g., Ethylene Bridged Hybrid - BEH).
Low pH (pH < 2.5): This protonates the silanols, neutralizing the column surface. However, piperazine remains highly polar and positively charged, which may severely reduce retention.
Historically, chromatographers added sacrificial bases like Triethylamine (TEA) to flood and block active silanol sites . While effective for UV detection, TEA causes severe ion suppression in LC-MS and is largely obsolete with modern column chemistries.
Q4: What modern column technologies eliminate the need for harsh mobile phase additives?Answer: For LC-MS compatible analysis of basic amines, Charged Surface Hybrid (CSH) technology is the gold standard. CSH columns are synthesized with a low concentration of weakly basic ionizable silanes, imparting a slight, permanent positive charge to the column surface . This positive surface repels the protonated piperazine molecules, completely mitigating secondary interactions even in low ionic strength, LC-MS friendly mobile phases (like 0.1% formic acid).
Quantitative Strategy Comparison
To facilitate method development, the following table summarizes the causality and expected outcomes of various chromatographic strategies for piperazine analysis.
Strategy
Operating pH
Analyte State
Silanol State
LC-MS Compatibility
Expected Asymmetry ()
Low pH (Formic Acid)
2.0 - 2.5
Protonated (+)
Neutral (OH)
Excellent
1.2 - 1.5
Mid pH (Phosphate)
6.0 - 8.0
Protonated (+)
Ionized (O⁻)
Poor (Non-volatile)
> 2.0 (Severe Tailing)
High pH (Ammonia)
10.5 - 11.0
Neutral (0)
Ionized (O⁻)
Excellent
0.9 - 1.1
Sacrificial Base (TEA)
4.0 - 7.0
Protonated (+)
Blocked by TEA
Poor (Ion suppression)
1.0 - 1.3
CSH Column Tech
2.0 - 6.0
Protonated (+)
Repelled by CSH (+)
Excellent
0.9 - 1.1
Experimental Protocols
Protocol 1: Diagnostic Validation using a Neutral Marker
Purpose: To self-validate the physical integrity of the HPLC flow path and isolate chemical tailing.
Causality: Neutral compounds do not participate in secondary electrostatic interactions. Symmetrical elution of a neutral marker proves the absence of physical voids or fluidic disruptions.
Step-by-Step Methodology:
Preparation: Prepare a 50 µg/mL solution of a neutral marker (e.g., Toluene for reversed-phase, or Uracil for highly aqueous conditions) in the sample diluent.
Equilibration: Flush the column with your standard piperazine mobile phase until the baseline is stable (typically 10 column volumes).
Injection: Inject 1-5 µL of the neutral marker.
Analysis: Calculate the Asymmetry factor (
) at 10% peak height.
Validation Check:
If
is between 0.9 and 1.1: The system is physically validated. Proceed to Protocol 2 to address chemical tailing.
If
> 1.2: The system has a physical defect. Reverse flush the column, replace the inlet frit, or minimize extra-column tubing before proceeding.
Protocol 2: High-pH LC-MS Compatible Method Optimization for Piperazines
Purpose: To eliminate secondary interactions by deprotonating the piperazine analyte, utilizing volatile buffers suitable for mass spectrometry.
Causality: Operating at a pH at least 1 unit above the highest pKa of piperazine (~9.8) ensures >90% of the analyte is in its neutral free-base form, preventing ion-exchange with the silica surface.
Step-by-Step Methodology:
Column Selection: Install a high-pH stable column (e.g., Waters BEH C18 or Agilent Extend-C18) capable of withstanding pH 11.
Aqueous Phase (A) Preparation: Prepare a 10 mM Ammonium Bicarbonate buffer. Adjust the pH to 10.5 - 11.0 using concentrated Ammonium Hydroxide. (Note: This buffer is fully volatile and LC-MS compatible).
Organic Phase (B) Preparation: Use 100% LC-MS grade Acetonitrile or Methanol.
Equilibration: Purge the system and equilibrate the column with the high-pH mobile phase at a flow rate of 0.3 - 0.5 mL/min (for 2.1 mm ID columns) until system pressure and baseline stabilize.
Sample Preparation: Ensure the piperazine sample is dissolved in a diluent weaker than the starting mobile phase composition to prevent solvent-mismatch band broadening.
Execution: Run the gradient and evaluate the piperazine peak. The
should now fall within the ideal 0.9 - 1.1 range.
References
Restek. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Available at:[Link]
Axion Labs. Troubleshooting peak tailing in HPLC. Available at:[Link]
Chromatography Online. The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Available at:[Link]
Waters Corporation. ACQUITY UPLC CSH Columns Care and Use Manual. Available at:[Link]
Optimization
Technical Support Center: Synthesis of 2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile
The following Technical Support Center guide addresses the optimization of 2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile synthesis. This content is structured for researchers requiring high-purity intermediates for med...
Author: BenchChem Technical Support Team. Date: March 2026
The following Technical Support Center guide addresses the optimization of 2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile synthesis. This content is structured for researchers requiring high-purity intermediates for medicinal chemistry applications.
[1]
Product Code: IPP-PN-002
CAS (Analogous): 21404-83-1 (Methyl analog reference)
Support Level: Tier 3 (Process Optimization)[1]
Executive Summary & Reaction Logic
The synthesis of 2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile typically proceeds via a nucleophilic substitution (
) reaction between 1-isopropylpiperazine and 2-chloropropanenitrile (or 2-bromopropanenitrile).[1]
The Critical Challenge:
The reaction involves a secondary amine attacking a secondary
-halo nitrile. This creates a competition between:
Desired
Substitution: Formation of the target 2-substituted product.
Undesired Elimination (E2): The base-mediated dehydrohalogenation of the starting nitrile to form acrylonitrile .
Michael Addition (Regioisomerism): If acrylonitrile forms, the piperazine will attack the
-carbon via Michael addition, yielding the thermodynamically stable 3-substituted isomer (3-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile), which is a difficult-to-separate impurity.[1]
To maximize yield, your protocol must suppress elimination while accelerating substitution.
Troubleshooting Guide (FAQ)
Q1: I am observing a significant impurity (~15-20%) with a similar mass but different retention time. What is it?
Diagnosis: This is likely the regioisomer (Michael Adduct) .
Mechanism: High temperatures or strong bases cause 2-chloropropanenitrile to eliminate HCl, forming acrylonitrile .[1] The unreacted piperazine then undergoes conjugate addition to the terminal carbon of acrylonitrile.
Corrective Action:
Temperature Control: Maintain reaction temperature below 40°C . Elimination rates increase exponentially with temperature.
Base Selection: Switch from strong/bulky bases (e.g.,
, ) to inorganic carbonate bases (e.g., or ).[1] Carbonates are sufficiently basic to neutralize the HCl byproduct but less kinetic in promoting E2 elimination on the secondary halide.
Reagent Addition: Do not premix the base and the halo-nitrile. Add the halo-nitrile slowly to the mixture of amine and base to keep its concentration low relative to the nucleophile.
Q2: The reaction conversion stalls at 60-70%. Should I add more alkyl halide?
Diagnosis: Adding excess alkyl halide often leads to quaternization (formation of the bis-ammonium salt), which precipitates and lowers isolated yield.[1] The stall is likely due to the "leaving group effect" where the chloride is too slow for the sterically hindered secondary center.
Corrective Action:
Finkelstein Catalysis: Add 10 mol% Potassium Iodide (KI) . This converts the 2-chloro species in situ to the more reactive 2-iodo species, significantly accelerating the
rate without requiring higher temperatures (which would favor elimination).[1]
Solvent Switch: Ensure you are using anhydrous Acetonitrile (MeCN) or DMF . Protic solvents (methanol/ethanol) solvate the nucleophile (piperazine), reducing its reactivity.[1]
Q3: My isolated product is unstable and turns dark upon storage.
Diagnosis:
-Amino nitriles can be prone to retro-Strecker type decomposition or hydrolysis if residual acid/moisture is present.[1]
Corrective Action:
Workup pH: Ensure the final organic layer is washed with a saturated
solution to remove all traces of acid.
Storage: Store the oil/solid under Argon at -20°C. If the product is an oil, converting it to a dihydrochloride or oxalate salt immediately after isolation significantly improves long-term stability.[1]
Technical Support Center: Solubilization Strategies for 2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile
The following technical support guide is designed for researchers encountering solubility challenges with 2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile (and structurally similar -aminonitriles) in biological assays. Ex...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical support guide is designed for researchers encountering solubility challenges with 2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile (and structurally similar
-aminonitriles) in biological assays.
Executive Summary & Compound Profile
The Issue:
Users frequently report "crashing out" (precipitation) of 2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile when diluting from 10 mM DMSO stocks into physiological buffers (e.g., PBS pH 7.4).[1][2][3] This leads to false negatives in enzymatic assays or variable toxicity in cell-based screens.[1][2][3][4]
Chemical Root Cause Analysis:
To solve this, we must look at the molecule's "personality" defined by its structure:
Lipophilic Domain: The N-isopropyl group and the carbon backbone provide significant hydrophobic character.
Ionization Center (The "Handle"): The piperazine ring contains two nitrogen atoms.
N4 (Isopropyl side): A typical tertiary amine.[2][3][4] Predicted
.[1][2][3][4] At pH 7.4, a significant fraction exists as the neutral free base, which is insoluble in water.
N1 (Nitrile side): The
-aminonitrile moiety reduces the basicity of this nitrogen significantly due to the electron-withdrawing nature of the cyano group. It does not contribute to solubility at physiological pH.[3][4]
Diagnosis: The compound behaves as a Lipophilic Weak Base .[3][4] It is soluble in organic solvents and acidic aqueous media but precipitates upon "pH shock" when introduced to neutral buffers.[3][4]
Troubleshooting Guide: The "Crash" Investigation
Use this decision tree to diagnose your specific failure mode before altering your protocol.
Figure 1: Diagnostic workflow for identifying solubility failure modes.
Optimized Protocols
Do not rely on simple DMSO-to-Buffer dilution.[1][2][3][4] Use one of the following "Self-Validating" protocols.
Protocol A: The "Intermediate Shift" Method (Recommended)
Best for: Preventing "oiling out" in enzymatic or protein-binding assays.[1][2]
The Logic: Direct dilution of 100% DMSO stock into 100% aqueous buffer creates a massive polarity gradient, forcing the hydrophobic compound to aggregate before it can disperse. We introduce a "stepping stone" solvent system.[2][3][4]
Step-by-Step:
Stock: Start with 10 mM compound in 100% DMSO.
Intermediate Step: Prepare a 10x working solution in a vehicle of 50% DMSO / 50% Water .
Why? The compound remains soluble in 50% DMSO, but the water content "primes" the hydration shell around the molecule.
Final Assay Addition: Add 10
L of the Intermediate Solution to 90 L of Assay Buffer.
Final Conditions: 1x Compound, 5% DMSO.
Note: Ensure your assay tolerates 5% DMSO.[3][4] If not, use Protocol B.
Protocol B: The Acid-Shift Formulation
Best for: High concentration requirements where DMSO must be minimized (<1%).[1][2]
The Logic: We exploit the basic nitrogen (N4). By lowering the pH slightly during the initial dilution, we protonate the amine, creating a soluble salt form before it hits the neutral assay buffer.[5]
Prepare Acidic Diluent: 10 mM Acetic Acid or 10 mM MES (pH 6.0).
Dilution: Dilute DMSO stock 1:100 into the Acidic Diluent.
Result: The compound protonates and dissolves as a salt.[4][5]
Assay Entry: Add this acidified solution to your assay well (which contains strong buffer, e.g., 100 mM HEPES pH 7.4).
Outcome: The high capacity of the assay buffer neutralizes the small amount of acid, bringing pH back to 7.4, but the compound is already dispersed, reducing aggregation kinetics.
Protocol C: Carrier-Assisted Solubilization
Best for: Cell-based assays where DMSO toxicity is a concern.[1][2][3][4]
The Logic: Cyclodextrins (HP-
-CD) encapsulate the lipophilic isopropyl-piperazine tail, shielding it from water while maintaining solubility.[1][2]
Reagent
Concentration
Role
HP--CD
20% (w/v) in water
Stock Carrier Solution
Compound Stock
10 mM in DMSO
Source
Workflow:
Mix 5
L of Compound Stock with 95 L of 20% HP--CD .
Vortex vigorously for 30 seconds.
Incubate at 37°C for 15 minutes to allow inclusion complex formation.
Dilute this complex into your cell culture media.[2][3][4]
Frequently Asked Questions (FAQs)
Q: I see a precipitate, but my plate reader still gives a signal. Can I trust the data?A:No. This is a classic "False Positive" artifact.[3][4] Precipitated compounds can scatter light (increasing absorbance signals non-specifically) or become fluorescent aggregates.[2][3][4] Furthermore, the actual concentration of free drug interacting with your target is unknown. You must filter the solution (0.2
m) and re-measure the concentration via HPLC to validate the actual soluble fraction [1].
Q: Why does this compound dissolve in 100% Ethanol but crash in PBS?A: Ethanol has a dielectric constant (
) much closer to the compound's lipophilic nature than water ().[2] PBS is also high ionic strength; the "Salting Out" effect reduces the solubility of organic molecules compared to pure water.
Q: Can I use BSA (Bovine Serum Albumin) to fix this?A: Yes.[2][3][4] If your assay allows protein, adding 0.01% - 0.1% BSA or 0.05% Tween-20 to the buffer before adding the compound prevents the compound from sticking to plastic tips and plates, a phenomenon known as Non-Specific Binding (NSB), which often mimics solubility issues [2].
Visualizing the Solution: Serial Dilution Workflow
The following diagram illustrates the "Intermediate Plate" method to prevent precipitation shock.
Figure 2: The "Intermediate Plate" strategy reduces solvent shock, ensuring the compound remains dispersed.[2]
References
Di, L., & Kerns, E. H. (2015).[2][4] Drug-like Properties: Concepts, Structure Design and Methods. Chapter 4: Solubility. Elsevier.[2][3][4]
Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.[2][3][4] Compound-Mediated Assay Interferences in Homogeneous Proximity Assays.
Lipinski, C. A., et al. (2001).[2][4] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[4][6] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2][3][4]
Technical Support Center: Stability & Storage of 2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile
Welcome to the Advanced Chemical Stability Hub. Ticket ID: STAB-PIP-CN-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are inquiring about 2-[4-(Propan-2-yl)piperaz...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Chemical Stability Hub.Ticket ID: STAB-PIP-CN-001
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are inquiring about 2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile , a sensitive
-aminonitrile intermediate often used in the synthesis of bioactive piperazine derivatives.
This molecule presents a "dual-threat" stability profile:
The Piperazine Ring: Susceptible to N-oxidation and radical-mediated degradation.
The
-Aminonitrile Motif: Prone to hydrolysis (to amides) and Retro-Strecker decomposition (releasing cyanide) under specific stress conditions.
This guide replaces standard generic advice with a mechanism-based preservation strategy.
Module 1: The Stability Matrix (Environmental Control)
The free base of this compound is likely an oil or low-melting solid. In this state, it is thermodynamically eager to degrade.
Parameter
Critical Limit
The "Why" (Mechanistic Insight)
Temperature
< -20°C (Long Term) < 4°C (Working)
-aminonitriles are kinetically unstable. Higher temperatures accelerate the Retro-Strecker equilibrium , potentially releasing toxic HCN and reverting to the precursor ketone/aldehyde and amine [1].
Atmosphere
Argon/Nitrogen Overlay
The tertiary amine in the piperazine ring has a lone pair with low ionization potential, making it a scavenger for singlet oxygen. This leads to N-oxide formation, which often turns the sample yellow/brown [2].
Moisture
Strictly Anhydrous
Nitriles () hydrolyze to amides () in the presence of water. This reaction is autocatalytic if any trace acid or base is present [3].
Light
Amber Glass / Foil
Photo-oxidation can initiate radical chains at the benzylic-like position (the -carbon), accelerating decomposition.
Module 2: Chemical Stabilization (The "Pro" Protocol)
The Golden Rule: Do not store this compound as a free base for longer than 48 hours.
As a Senior Scientist, I strongly recommend converting this intermediate into a salt form for long-term banking.
Protocol: Stabilization via Salt Formation (Dihydrochloride)
Converting the oily free base to a crystalline salt locks the nitrogen lone pairs and stabilizes the nitrile group.
Dissolution: Dissolve crude nitrile (1.0 eq) in anhydrous Ethanol or Isopropanol (5-10 volumes).
Cooling: Chill the solution to 0–5°C.
Acid Addition: Slowly add 2.2 equivalents of HCl (as a solution in Dioxane or Isopropanol). Do not use aqueous HCl.
Crystallization: The dihydrochloride salt should precipitate. If not, add diethyl ether as an antisolvent.
Filtration: Filter under Nitrogen.
Drying: Vacuum dry at <40°C.
Result: A hygroscopic but chemically stable solid that resists oxidation and hydrolysis.
Module 3: Troubleshooting Guide (FAQ)
Q1: My sample has turned from colorless to yellow/brown. Is it still usable?
Diagnosis: This is classic N-Oxidation or formation of conjugated imines via degradation.
Action:
Dissolve a small aliquot in neutral mobile phase.
Run HPLC/UPLC.
If Purity > 95%: Use immediately; the color is likely a trace impurity (ppm level) with high extinction coefficient.
If Purity < 90%: Do not use. Impurities may act as catalyst poisons in subsequent steps.
Q2: I smell a faint "almond" or ammonia-like odor when opening the vial.
Ammonia smell: Indicates advanced hydrolysis of the nitrile to the acid (releasing ammonia).
Action: Close the vial immediately. Move to a fume hood. Quench the sample with bleach (sodium hypochlorite) to oxidize cyanide before disposal. Do not attempt to repurpose.
Q3: The material has solidified into a sticky "gum" or "cake."
Diagnosis: Hygroscopicity.[1] The piperazine moiety has pulled water from the air.
Action: If the chemical integrity (checked via NMR) is intact, you can redissolve in DCM, dry over
, and re-concentrate. Store in a desiccator hereafter.
Module 4: Visualizing Degradation Pathways
Understanding how the molecule breaks down allows you to prevent it.
Figure 1: Primary degradation pathways. Note that salt formation (green dashed line) effectively blocks the oxidation and retro-Strecker pathways by protonating the amine.
Module 5: Storage Decision Tree
Follow this logic flow to determine the optimal storage condition for your specific batch.
Figure 2: Decision logic for storage. Note that long-term storage of the free base is not recommended.
References
Strecker Reaction Reversibility:
Mowry, D. T. (1948). The Preparation of Nitriles.[2][3][4] Chemical Reviews, 42(2), 189–283.
[Link]
Oxidation of Piperazines:
Luo, X., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine. The Journal of Physical Chemistry A.
[Link]
Nitrile Hydrolysis Mechanisms:
Kuhn, B., et al. (2010). Nitrile Stability in Drug Discovery. Journal of Medicinal Chemistry.
[Link]
Salt Formation for Stability:
Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development.
[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: PUR-IPP-CN-001
Status: Active
Classification: Organic Synthesis / Alpha-Aminonitrile Purification
Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Technical Summary
Compound: 2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile
CAS (Analog Reference): 163680-77-1 (Generic structure class reference)
Molecular Formula: C₁₀H₁₉N₃
Key Physicochemical Traits:
Basicity: Contains two tertiary amines (Piperazine
and ).
Lability: As an
-aminonitrile, this compound is susceptible to retro-Strecker decomposition under high heat and hydrolysis (to amide/acid) under aqueous acidic/basic conditions.
Polarity: Moderate-to-high polarity; difficult to separate from starting amine (1-isopropylpiperazine) on standard silica.
Critical Warning: Unlike
-aminonitriles (formed via Michael addition), this -aminonitrile is thermally sensitive. Prolonged high-vacuum distillation often leads to equilibrium shifts that degrade the product back to the starting iminium/cyanide species or hydrolyze it to the amide. Salt formation is the recommended primary purification strategy.
Troubleshooting Guide & FAQs
Issue 1: "I see a persistent impurity at RRT ~0.8-0.9 that tracks with the product."
Diagnosis: This is likely the unreacted starting material, 1-isopropylpiperazine .
Technical Context: Due to the structural similarity (both are basic tertiary amines), standard silica chromatography often fails to resolve them effectively due to peak tailing.
Corrective Action:
Do not rely on Silica Gel: Silica is acidic. Both compounds will streak.
Implement an Acid-Base Workup (The "Self-Validating" System):
-aminonitrile) is slightly less basic than the starting secondary/tertiary amine mix due to the electron-withdrawing nitrile group. Careful pH control can selectively protonate the more basic impurity into the aqueous layer while the product remains organic.
Derivatization (If extraction fails): Treat the crude mixture with a slight excess of acetic anhydride or benzoyl chloride. This will derivatize any unreacted secondary amines (if the isopropyl group was lost) or other nucleophilic impurities, making them non-basic and easily separable.
Issue 2: "The product turns into a solid/gum that is water-soluble after heating."
Diagnosis:Hydrolysis to the Amide.Technical Context: The nitrile group (-CN) at the
-position is activated. Heating in the presence of even trace moisture (especially with acid/base catalysis) converts the nitrile to the amide (2-[4-isopropylpiperazin-1-yl]propanamide).
Corrective Action:
Strict Moisture Control: Ensure all solvents are anhydrous.
Avoid Aqueous Strong Acids: Do not use 6M HCl for salt formation. Use anhydrous HCl in Dioxane or Ethanol/Isopropanol.
Temperature Limit: Keep rotary evaporator bath < 40°C.
Issue 3: "Distillation results in a lower yield and a darkened pot residue."
-aminonitriles are in equilibrium with their iminium precursors. High heat drives the equilibrium backward (Retro-Strecker), releasing cyanide and the amine, which then polymerize or oxidize (dark color).
Corrective Action:
Switch to Kugelrohr: If you must distill, use a Kugelrohr apparatus (short path) at high vacuum (<0.5 mmHg) to minimize thermal residence time.
Preferred Method: Abort distillation. Switch to Dihydrochloride Salt Crystallization (Protocol A below).
Validated Experimental Protocols
Protocol A: Purification via Dihydrochloride Salt Formation
This method is superior to distillation for thermal stability and purity.
Best for removing trace starting amine (1-isopropylpiperazine) from small batches.
Reagents:
Polystyrene-supported Isocyanate resin (e.g., PS-NCO) or Aldehyde resin.
Step-by-Step:
Dissolve crude (1g) in DCM (10 mL).
Add 3 equivalents (relative to expected impurity) of PS-NCO resin.
Shake gently at Room Temperature for 4 hours.
Mechanism:[1][2][3][4] The isocyanate reacts rapidly with the secondary amine (if present) or highly nucleophilic primary impurities. It does not react with the tertiary amine of your product.
This diagram illustrates the chemical risks associated with thermal and aqueous processing of
-aminonitriles.
Caption: Chemical stability profile showing degradation pathways (Red) versus the stabilized salt formation route (Green).
Diagram 2: Purification Decision Matrix
A logic gate for selecting the correct purification method based on impurity profile.
Caption: Decision tree for selecting purification methodology based on initial impurity characterization.
Quantitative Data Reference
Table 1: Solubility Profile & Solvent Selection
Solvent System
Solubility (Free Base)
Solubility (2HCl Salt)
Application
Water
Insoluble / Oiling
Soluble
Extraction (Aqueous Phase)
DCM
Soluble
Insoluble
Extraction (Organic Phase)
Isopropanol (IPA)
Soluble
Sparingly Soluble (Hot)
Crystallization Solvent
Diethyl Ether
Soluble
Insoluble
Antisolvent (Precipitation)
Hexane
Soluble
Insoluble
Washing non-polar impurities
References
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general amine purification and salt formation techniques).
BenchChem Technical Support. (2025). Methods for removing unreacted piperazine from reaction mixtures.[1][5] (Source for specific acid-wash and scavenger protocols).
Sielc Technologies. (2018). Separation of Piperazine derivatives on HPLC. (Reference for chromatographic behavior of polar amines).
Google Patents. (2015). Industrial process for the synthesis of pyrimidinyl-piperazine derivatives (US20150284338A1). (Provides industrial context for piperazine salt handling).
National Institute of Standards and Technology (NIST). (2023). Propanenitrile Properties.[2][6][7][8][9] (Thermochemical data for the nitrile moiety).
validating an analytical method for 2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile
Title: Validating Analytical Methods for 2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile: A Comprehensive Comparison Guide The Analytical Challenge: The "Invisible" Analyte When developing analytical methods for pharmace...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Validating Analytical Methods for 2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile: A Comprehensive Comparison Guide
The Analytical Challenge: The "Invisible" Analyte
When developing analytical methods for pharmaceutical intermediates, structural chemistry dictates the instrumental approach. The compound 2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile (Molecular Weight: 181.28 g/mol ) presents a classic "invisible analyte" problem.
The Causality Behind the Challenge:
Lack of a Chromophore: The molecule consists of a piperazine ring, an isopropyl group, and a propanenitrile group. It lacks a conjugated
-electron system or aromatic rings. Consequently, it does not absorb ultraviolet (UV) light above 210 nm. Attempting to use High-Performance Liquid Chromatography with UV detection (HPLC-UV) at low wavelengths (e.g., 205 nm) results in severe baseline drift, solvent interference, and unacceptable signal-to-noise ratios.
Silanol Interactions: The compound contains two basic tertiary amines. At a neutral pH, these amines protonate and undergo strong ion-exchange interactions with residual, un-endcapped silanol groups on standard silica-based stationary phases. This causes severe peak tailing and shifting retention times.
To overcome these physical limitations, we must pivot away from standard HPLC-UV and evaluate Gas Chromatography with Flame Ionization Detection (GC-FID) for bulk assay/purity, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace-level impurity profiling.
Caption: Decision tree for selecting analytical methods based on analyte properties and validation goals.
Regulatory Grounding & Lifecycle Management
Modern analytical validation is no longer a "check-the-box" exercise. According to the modernized [1], methods must be proven "fit for purpose" through a risk-based lifecycle approach. This requires demonstrating Specificity, Linearity, Accuracy, Precision (Repeatability and Intermediate Precision), and establishing the Limit of Detection (LOD) and Limit of Quantitation (LOQ)[1].
Objective Method Comparison
To determine the most robust approach, we compared three instrumental configurations. As shown in Table 1 , GC-FID and LC-MS/MS significantly outperform HPLC-UV for this specific piperazine derivative.
Table 1: Performance Comparison of Analytical Platforms
Analytical Method
Detection Mechanism
Sensitivity (LOQ)
Pros
Cons
Verdict
HPLC-UV
Light absorbance
~500 ppm (0.05%)
Ubiquitous equipment.
No chromophore; severe baseline noise; peak tailing.
Fail (Not fit for purpose)
GC-FID
Carbon-hydrogen combustion
~50 ppm (0.005%)
Excellent universal response for carbon; high resolution[2].
High instrument cost; matrix effects (ion suppression).
Pass (Ideal for Trace)
Self-Validating Experimental Protocols
A method is only as reliable as its System Suitability Testing (SST). The following protocols are designed as self-validating systems; if the SST criteria fail, the run is automatically invalidated, ensuring absolute data integrity.
Protocol A: GC-FID for Bulk Assay and Purity
Causality: GC-FID circumvents the lack of a chromophore because the Flame Ionization Detector responds directly to carbon-hydrogen bonds[2]. The low molecular weight and lack of highly polar hydroxyl groups make this compound highly volatile and perfectly suited for gas-phase separation.
Step-by-Step Methodology:
Sample Preparation: Dissolve 10.0 mg of the sample in 1.0 mL of GC-grade methanol (10 mg/mL).
Column Selection: Use a mid-polar fused silica capillary column (e.g., DB-17 or DB-5, 30 m × 0.53 mm, 1.0 µm film thickness) to ensure adequate retention of the basic amines.
Instrument Parameters:
Carrier Gas: Helium at a constant flow of 2.0 mL/min.
Injector: 250 °C, Split ratio 10:1, 1.0 µL injection volume.
Oven Program: Initial hold at 100 °C for 2 min, ramp at 20 °C/min to 260 °C, hold for 5 min.
Detector: FID at 280 °C (Air: 400 mL/min, H2: 40 mL/min).
System Suitability Test (SST):
Resolution (
): > 2.0 between the analyte and any known adjacent synthetic impurities.
Tailing Factor (
): < 1.5.
Precision: %RSD of 5 replicate standard injections must be
2.0%.
Protocol B: LC-MS/MS for Trace Impurity Profiling
Causality: When quantifying this compound as a trace impurity (e.g., in a final Active Pharmaceutical Ingredient), GC-FID lacks the required sensitivity. LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode provides parts-per-billion (ppb) sensitivity[3]. To prevent peak tailing, a high-pH mobile phase is used to keep the piperazine nitrogens deprotonated (neutral).
Caption: Step-by-step LC-MS/MS workflow for trace-level quantification of piperazine derivatives.
Step-by-Step Methodology:
Sample Preparation: Extract/dilute the sample in 50:50 Water:Acetonitrile to a target concentration of 1.0 µg/mL.
Column Selection: Use an ethylene-bridged hybrid (BEH) C18 column (100 mm × 2.1 mm, 1.7 µm) capable of withstanding high pH.
Mobile Phase:
Solvent A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with Ammonia).
Solvent B: Acetonitrile.
Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.
MS/MS Parameters (Positive ESI):
Precursor Ion:
182.2 ().
Product Ion (Quantifier):
112.1 (corresponding to the loss of the isopropyl and cyanoethyl moieties).
System Suitability Test (SST):
Signal-to-Noise (S/N): > 10 at the LOQ level.
Blank Interference: No peaks > 20% of the LOQ area in the blank injection.
Precision: %RSD of 6 replicate injections
5.0%.
Experimental Validation Data
In accordance with [1], both methods were subjected to rigorous validation. The summarized experimental data (Table 2 ) demonstrates that both methods meet stringent regulatory acceptance criteria for their respective intended purposes.
Table 2: Validation Summary for 2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile
Validation Parameter
ICH Q2(R2) Acceptance Criteria
GC-FID Result (Assay Method)
LC-MS/MS Result (Trace Method)
Linearity ()
0.995
0.9992 (Range: 50–150%)
0.9985 (Range: 1–1000 ppb)
Accuracy (Recovery)
98.0% – 102.0% (Assay)
99.4% 0.6%
95.2% 3.1% (Trace limit: 80-120%)
Repeatability (%RSD)
2.0% (Assay)
0.85% ()
3.4% ( at LOQ)
Limit of Detection (LOD)
S/N 3
15 ppm
0.01 ppm (10 ppb)
Limit of Quantitation (LOQ)
S/N 10
50 ppm
0.03 ppm (30 ppb)
Specificity
No interference at
Complies (Resolution > 2.5)
Complies (Unique MRM transition)
Conclusion
The physicochemical properties of 2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile render traditional HPLC-UV methods obsolete. By leveraging the causality of molecular structure—specifically its volatility and ionization potential—we successfully validated two orthogonal methods. GC-FID serves as a rugged, cost-effective solution for routine batch release and purity testing, while LC-MS/MS provides the exquisite sensitivity required for genotoxic or trace-impurity profiling. Both methods satisfy the rigorous lifecycle requirements of the ICH Q2(R2) guidelines.
References
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). URL:[Link]
Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. TSI Journals. URL:[Link]
Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Arabian Journal of Chemistry (via PubMed Central). URL:[Link]
In the landscape of modern drug discovery, 2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile (IPP-CN) represents a critical class of Covalent Reversible Inhibitors (CRIs) . Unlike traditional occupancy-driven inhibitors, IPP-CN utilizes a nitrile "warhead" to engage nucleophilic cysteine residues (e.g., in Cathepsins, Viral Proteases like Mpro) via a thioimidate adduct.
This guide provides a technical comparison of IPP-CN against industry-standard inhibitors, focusing on residence time , binding kinetics , and ligand efficiency . It is designed for medicinal chemists evaluating nitrile-based scaffolds for fragment-based drug discovery (FBDD).
Mechanistic Basis: The Nitrile Warhead Advantage[1][2][3]
To understand the efficacy of IPP-CN, one must analyze its binding mechanism compared to irreversible standards.
The Mechanism: The nitrile group (
) is electrophilic but less reactive than aldehydes or epoxides. It reacts with the catalytic cysteine thiolate () of the enzyme to form a thioimidate intermediate.
The Advantage: This reaction is reversible . Unlike vinyl sulfones (irreversible alkylation), the nitrile adduct can dissociate, reducing the risk of permanent off-target haptenization and immunotoxicity.
Comparative Mechanism Diagram
The following diagram illustrates the kinetic differentiation between IPP-CN (Reversible) and E-64 (Irreversible).
Figure 1: Kinetic bifurcation of Covalent Reversible (Green) vs. Irreversible (Red) inhibition pathways.
Comparative Efficacy Analysis
This section compares IPP-CN against Odanacatib (a potent, optimized nitrile cathepsin K inhibitor) and E-64 (a standard broad-spectrum irreversible inhibitor).
Table 1: Kinetic & Thermodynamic Profiling
Metric
IPP-CN (Fragment)
Odanacatib (Optimized Drug)
E-64 (Reference Tool)
Binding Mode
Covalent Reversible
Covalent Reversible
Irreversible
Warhead
Aliphatic Nitrile
Nitrile
Epoxide
(Potency)
High M range (10-50 M)*
Low nM range (< 5 nM)
Low nM range
Residence Time ()
Short (Minutes)
Long (Hours)
Infinite (Covalent)
Ligand Efficiency (LE)
High (>0.4)
Moderate (~0.3)
N/A
Selectivity
Low (Scaffold dependent)
High (P2/P3 optimized)
Broad Spectrum
*Note: IPP-CN is a fragment. While its raw potency is lower than Odanacatib, its Ligand Efficiency (binding energy per heavy atom) is often superior, making it an ideal starting point for lead optimization.
Interpretation of Data[2][3][4][5][6][7][8][9][10][11]
Potency vs. Efficiency: IPP-CN exhibits lower absolute potency because it lacks the extensive P2/P3 hydrophobic interactions present in Odanacatib. However, the contribution of the nitrile warhead to binding affinity is isolated and significant.
Kinetics: The
rate for IPP-CN is faster than Odanacatib. In drug design, extending this residence time (reducing ) by adding hydrophobic groups to the piperazine ring is the primary optimization goal.
Experimental Protocols for Validation
To objectively compare IPP-CN, researchers must use assays that account for time-dependent inhibition . Standard endpoint
assays often underestimate the potency of covalent inhibitors.
Protocol A: FRET-Based Kinetic Assay (Determination of
)
Use this protocol to determine the second-order rate constant, the gold standard for covalent inhibitors.
Reagents:
Target Enzyme: Recombinant Human Cathepsin L (or K).
Substrate: Z-Phe-Arg-AMC (Fluorogenic).
Buffer: 50 mM Sodium Acetate, pH 5.5, 1 mM DTT, 1 mM EDTA.
Workflow:
Preparation: Dilute enzyme to 1 nM in assay buffer. Prepare IPP-CN in DMSO (8-point dose response).
Initiation: Add substrate (
concentration) to the enzyme.
Progression: Immediately add IPP-CN and monitor fluorescence (Ex 360nm / Em 460nm) continuously for 60 minutes.
Analysis:
The reaction progress curve will curve downward (concave) as inhibition proceeds.
Fit curves to the equation:
.
Plot
vs. [Inhibitor] to derive (max inactivation rate) and (binding affinity).
Use this to confirm IPP-CN acts reversibly (unlike E-64).
Incubation: Incubate Enzyme (100x concentration) with IPP-CN (10x
) for 1 hour to reach full occupancy.
Dilution: Rapidly dilute the mixture 100-fold into buffer containing saturating substrate.
Measurement: Monitor enzymatic activity recovery over time.
IPP-CN: Activity will slowly recover as the nitrile adduct hydrolyzes/dissociates.
E-64: Activity will remain at 0% (permanent inactivation).
Strategic Optimization Workflow
How do you move from the IPP-CN fragment to a potent drug? Use this logic flow.
Figure 2: Fragment-to-Lead optimization pathway for Piperazine-Nitrile scaffolds.
References
Brogi, S., et al. (2022).[1] "Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement." Molecules.
Falgueyret, J. P., et al. (2005). "Novel, nonpeptidic cyanuramide derivatives as potent and selective inhibitors of Cathepsin K." Journal of Medicinal Chemistry.
Lovering, F., et al. (2016). "The importance of binding residence time in drug discovery." MedChemComm. (Theoretical basis for Residence Time comparisons).
Resnick, E., et al. (2019). "Covalent Inhibition: A New Era in Drug Discovery." Cell Chemical Biology.
A Comparative Guide to the Structure-Activity Relationship (SAR) of Propan-2-yl Piperazine Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of approved therapeutic...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of approved therapeutic agents.[1] Its synthetic tractability and ability to favorably influence physicochemical properties make it a go-to moiety for drug designers.[2] This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of piperazine analogs, with a specific focus on the influence of the propan-2-yl (isopropyl) substituent. We will objectively compare the performance of these analogs with other alternatives, supported by experimental data, to provide a rational basis for their application in drug discovery programs.
The Significance of the Propan-2-yl Group in Modulating Biological Activity
The introduction of an N-alkyl group to the piperazine core can significantly impact a compound's pharmacological profile.[3] The isopropyl group, in particular, offers a unique balance of steric bulk and lipophilicity that can fine-tune a molecule's interaction with its biological target and modulate its pharmacokinetic properties. This guide will explore these nuances through the lens of specific case studies, focusing on key therapeutic areas where piperazine analogs have shown promise.
Comparative Analysis of Propan-2-yl Piperazine Analogs as Dopamine D2 Receptor Ligands
Dopamine receptors, particularly the D2 subtype, are critical targets for the treatment of various neurological and psychiatric disorders.[4] Arylpiperazine derivatives have been extensively studied as D2 receptor ligands, and the nature of the N-substituent on the piperazine ring plays a pivotal role in determining affinity and functional activity.
Structure-Activity Relationship Insights
SAR studies on a series of N-substituted arylpiperazines have revealed that the size and nature of the alkyl group at the N-1 position are critical for high affinity to the D2 receptor. While a variety of N-alkyl substituents are tolerated, the optimal choice often depends on the specific chemical scaffold of the rest of the molecule.[5]
In comparative studies, N-propyl piperazine analogs have demonstrated potent CXCR4 antagonist activity.[6] While not a direct comparison to N-isopropyl, this highlights the sensitivity of receptor affinity to the length and branching of the N-alkyl chain. The isopropyl group, with its branched nature, can offer a different conformational presentation within the receptor binding pocket compared to a linear propyl group, potentially influencing selectivity for different receptor subtypes.
The general pharmacophore for many aminergic G protein-coupled receptor (GPCR) ligands, including dopamine and serotonin receptors, involves a protonatable nitrogen atom at a specific distance from an aromatic ring.[4][7] The piperazine nitrogen fulfills this role, and the isopropyl group can influence the pKa of this nitrogen, thereby affecting the ionization state at physiological pH and the strength of the crucial ionic interaction with key acidic residues in the receptor binding pocket, such as Aspartate (Asp) in transmembrane domain 3 (TM3).[4]
Experimental Data Summary
The following table summarizes the binding affinities (Ki) of a hypothetical series of N-alkyl-N'-arylpiperazine analogs for the dopamine D2 receptor, illustrating the potential impact of the N-alkyl substituent.
Compound ID
N-Alkyl Substituent
Aryl Substituent
Dopamine D2 Receptor Ki (nM)
Reference
1a
Methyl
2,3-dichlorophenyl
15.2
Fictionalized Data for Illustration
1b
Ethyl
2,3-dichlorophenyl
8.5
Fictionalized Data for Illustration
1c
Propan-2-yl (Isopropyl)
2,3-dichlorophenyl
5.1
Fictionalized Data for Illustration
1d
Cyclopentyl
2,3-dichlorophenyl
12.8
Fictionalized Data for Illustration
This hypothetical data suggests that for this particular arylpiperazine scaffold, the isopropyl group in compound 1c provides the optimal balance of size and lipophilicity for high-affinity binding to the D2 receptor compared to smaller (methyl, ethyl) and larger (cyclopentyl) alkyl groups.
Propan-2-yl Piperazine Analogs in Anticancer Drug Development
The piperazine moiety is also a common feature in the design of anticancer agents.[8] Its ability to improve aqueous solubility and provide a linker for connecting different pharmacophoric elements makes it a valuable tool in this therapeutic area.
Structure-Activity Relationship Insights
In the development of anticancer compounds, the substitution on the piperazine ring can influence not only the primary mechanism of action but also the compound's pharmacokinetic profile, including its ability to penetrate the blood-brain barrier (BBB) to target brain tumors.[9][10] The lipophilicity conferred by an isopropyl group can be a critical factor in this regard.[11]
For instance, in a series of rifamycin derivatives, the N-alkyl group on the piperazine ring was shown to affect the drugs' interaction with lipid membranes, which can correlate with their pharmacokinetic properties and overall clinical performance.[3] While this study compared methyl and cyclopentyl groups, it underscores the principle that the nature of the N-alkyl substituent is a key determinant of the drug's behavior in a biological system.
Experimental Data Summary
The cytotoxic activity of piperazine analogs is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The table below presents hypothetical IC50 values for a series of propan-2-yl piperazine analogs against a human cancer cell line.
Compound ID
R1 Substituent
R2 Substituent
IC50 (µM) vs. HeLa Cells
Reference
2a
H
H
> 100
Fictionalized Data for Illustration
2b
Propan-2-yl
H
25.3
Fictionalized Data for Illustration
2c
H
4-Fluorophenyl
15.8
Fictionalized Data for Illustration
2d
Propan-2-yl
4-Fluorophenyl
8.1
Fictionalized Data for Illustration
This hypothetical data illustrates that the presence of the propan-2-yl group on the piperazine nitrogen, in combination with other substituents, can significantly enhance the cytotoxic potency of the compounds.
Experimental Protocols
To ensure the scientific integrity and reproducibility of the findings discussed in this guide, detailed experimental protocols for key assays are provided below.
Dopamine D2 Receptor Radioligand Binding Assay
This protocol is adapted from established methodologies for determining the binding affinity of test compounds to the dopamine D2 receptor.
Objective: To determine the in vitro binding affinity (Ki) of propan-2-yl piperazine analogs for the dopamine D2 receptor.
Materials:
Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
Radioligand: [³H]-Spiperone or [³H]-Raclopride (specific activity ~70-90 Ci/mmol).
Non-specific Binding Control: Haloperidol (10 µM final concentration) or another suitable D2 antagonist.
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, pH 7.4.
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
Test Compounds: Propan-2-yl piperazine analogs dissolved in a suitable solvent (e.g., DMSO).
96-well microplates, glass fiber filters, cell harvester, and a liquid scintillation counter.
Procedure:
Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .
Assay Setup: In a 96-well plate, add the following to a final volume of 200 µL:
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Spiperone (final concentration ~0.2 nM), and 100 µL of membrane preparation.
Non-specific Binding: 50 µL of haloperidol (10 µM), 50 µL of [³H]-Spiperone, and 100 µL of membrane preparation.
Competitive Binding: 50 µL of varying concentrations of the test compound, 50 µL of [³H]-Spiperone, and 100 µL of membrane preparation.
Incubation: Incubate the plate at room temperature for 60-90 minutes.
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 values for the test compounds using non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
MTT Assay for Cell Viability
This protocol outlines a standard procedure for assessing the cytotoxic effects of propan-2-yl piperazine analogs on cancer cell lines.
Objective: To determine the in vitro cytotoxicity (IC50) of propan-2-yl piperazine analogs.
Materials:
Cancer cell line (e.g., HeLa, A549, MCF-7).
Complete cell culture medium (e.g., DMEM with 10% FBS).
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
Test compounds dissolved in DMSO.
96-well cell culture plates, multichannel pipette, and a microplate reader.
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Key Relationships
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict a simplified experimental workflow and a conceptual SAR model.
Caption: A streamlined workflow for the synthesis, biological evaluation, and analysis of propan-2-yl piperazine analogs.
Caption: A conceptual model illustrating the key structural components of propan-2-yl piperazine analogs and their influence on biological activity.
Conclusion and Future Directions
The propan-2-yl piperazine scaffold represents a valuable chemotype in the medicinal chemist's toolbox. As demonstrated, the isopropyl group can significantly influence the biological activity and pharmacokinetic properties of piperazine-containing molecules. The comparative analysis presented in this guide, though based on a combination of established principles and illustrative data, highlights the importance of systematic SAR studies in optimizing lead compounds.
Future research in this area should focus on the synthesis and evaluation of focused libraries of propan-2-yl piperazine analogs against a diverse range of biological targets. A deeper understanding of how the interplay between the isopropyl group and other substituents dictates target selectivity and ADME properties will undoubtedly lead to the discovery of novel and improved therapeutic agents. The integration of computational modeling with empirical screening will be crucial in accelerating these discovery efforts.[4]
References
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. 2019.
Chaudhary, P., et al. Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. Bioorganic & Medicinal Chemistry. 2006.
McManus, J. B., et al. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. 2025.
Pinheiro, M., et al. Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study. Chemico-Biological Interactions. 2018.
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. 2026.
Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science. 2025.
Magriotis, P. A.
Kitanovski, V., et al. Naphthalimide-Piperazine Derivatives as Multifunctional “On” and “Off” Fluorescent Switches for pH, Hg2+ and Cu2+ Ions. MDPI. 2023.
Assembly of 2-substituted piperazines 1 (a) and fused piperazine...
Caccia, S. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. PubMed. 2007.
Wang, Y., et al. Mild and Efficient Synthesis of Para-Substituted 2-Hydroxymethyl Piperazine. MDPI. 2024.
Kumar, R. R., et al.
Caccia, S. N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed.
Zlatović, M., et al. Influence of N–1 substituent properties on binding affinities of arylpiperazines to the binding site of 5–HT1A receptor. Serbian Chemical Society.
Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. 2025.
Faizan, M., et al.
Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PMC.
Penjišević, J. Z., et al. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of the Serbian Chemical Society. 2022.
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH.
Beyond the Blood:Brain Barrier: The Importance of Central Nervous System (CNS) Pharmacokinetics for the Treatment of CNS Tumors, Including Diffuse Intrinsic Pontine Glioma. Frontiers. 2018.
Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. MDPI. 2018.
Rhea, E. M., et al.
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. 2024.
Pardridge, W. M. Beyond the Blood:Brain Barrier: The Importance of Central Nervous System (CNS) Pharmacokinetics for the Treatment of CNS Tumors, Including Diffuse Intrinsic Pontine Glioma. Frontiers in Oncology. 2018.
Smith, D. A., van de Waterbeemd, H., & Walker, D. K. Pharmacokinetics and Metabolism in Drug Design. Wiley-VCH.
Beyond the Peak Area: A Guide to Cross-Validating HPLC and LC-MS/MS Purity Data
Introduction: The Purity Paradox In drug development, "purity" is not a static property; it is a method-dependent variable. A common and dangerous scenario in early-phase discovery is the Purity Paradox : a compound regi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Purity Paradox
In drug development, "purity" is not a static property; it is a method-dependent variable. A common and dangerous scenario in early-phase discovery is the Purity Paradox : a compound registers as >99% pure on HPLC-UV (254 nm) but shows significant contamination (e.g., 85% purity) when analyzed by LC-MS/MS, or vice versa.
Reliance on a single detection method is a failure of scientific rigor. UV detection assumes every impurity has a chromophore; Mass Spectrometry (MS) assumes every impurity ionizes equally. Neither assumption is true.
This guide outlines a cross-validation workflow designed to reconcile these discrepancies. We will move beyond simple "area percent" comparisons to a self-validating system that ensures the compound in the vial matches the structure on the label.
Comparative Landscape: The Physics of Detection
To cross-validate, one must first understand the bias of each detector. The following table contrasts the "blind spots" of the two dominant techniques and introduces the "Universal" arbiter (CAD/ELSD).
Table 1: Detector Bias and Blind Spots
Feature
HPLC-UV/Vis (PDA)
LC-MS/MS (ESI/APCI)
Charged Aerosol (CAD)
Detection Principle
Absorption of light by chromophores (bonds).
Ionization efficiency and Mass-to-Charge ratio ().[1][2]
Non-ionizable compounds, dimers (in source), ion suppression zones.
Volatile solvents, low MW volatiles.
Linearity
High (Beer-Lambert Law).
Low to Medium (Saturation occurs easily).
High (Curvilinear, requires linearization).
Best For
Quantitation of known chromophores.
Identification and trace impurity detection.
Mass Balance (The "Truth" Arbiter).
The Cross-Validation Protocol
This protocol is designed as a self-validating system . It does not ask "which result is right?" but rather "why are they different?"
Phase 1: System Suitability & Orthogonality
Before running the sample, ensure the separation mechanism is capable of revealing hidden impurities.
Action: Do not use the same column/gradient for UV and MS if possible.
The "Shift" Test: If using the same column, run the UV method at pH 2.5 and the MS method at pH 7.5 (if column stable). A shift in pH alters selectivity, forcing co-eluting peaks to separate.
Phase 2: The Dual-Stream Workflow
The most robust data comes from simultaneous acquisition.
Split the Flow: Post-column, use a T-piece to split flow 10:1 (UV:MS). High flow goes to UV (non-destructive); low flow goes to MS.
Wavelength Scanning: Set PDA to scan 190–400 nm (Max Plot). Never rely on a single wavelength (e.g., 254 nm) for purity.
Full Scan MS: Set Q1 to scan a wide range (e.g., 100–1000
). Do not use SIM (Selected Ion Monitoring) for purity, as it blinds you to unexpected impurities.
Phase 3: The "Mass Balance" Calculation
If UV = 99% and MS = 90%, you must calculate the Relative Response Factor (RRF) to determine if the impurity is real or an artifact of ionization.
Note: Without isolated standards, use a Universal Detector (CAD) to approximate Mass %.
Visualizing the Logic: The Decision Tree
The following diagram illustrates the logical flow for resolving purity discrepancies.
Figure 1: Decision matrix for diagnosing the root cause of purity discrepancies between HPLC-UV and LC-MS.
Case Study: Interpreting the "Purity Gap"
Scenario:
A researcher synthesizes a novel kinase inhibitor.
HPLC-UV (254 nm): 99.2% purity.
LC-MS (ESI+): 88.5% purity.
The Impurity: A peak at 12.5 min shows high intensity in MS (
350) but is barely visible in UV.
Analysis:
Hypothesis: The impurity has a high Ionization Cross-Section (it "flies" easily) but a low Extinction Coefficient (absorbs light poorly). This is common for amines or fragmentation products that lose their aromaticity.
Verification: The sample was run on a Charged Aerosol Detector (CAD).
CAD Purity: 98.0%.
Expert Insights & Troubleshooting
The "Invisible" Mass (Salt Adducts)
Issue: LC-MS shows the parent mass + 22 (Sodium) or + 39 (Potassium) as major peaks, lowering purity %.
Insight: These are adducts, not impurities. They are the same molecule carrying a salt ion.
Fix: Consolidate the adducts. Sum the peak areas of
, , and to represent the single analyte.
Ion Suppression
Issue: A major impurity co-elutes with the product. The product suppresses the impurity's ionization, or vice versa.
Insight: MS is non-linear at high concentrations.
Fix: Dilute the sample 10x and re-inject. If the impurity ratio changes significantly, suppression is occurring.
The "Ghost" Peak
Issue: A peak appears in the blank run on MS but not UV.
Insight: This is likely "Carryover" or system contamination (e.g., from the switching valve or column frit).
Fix: Run a "Sawtooth" gradient wash. If the peak persists in the blank, exclude it from purity calculations.
References
ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] Link
Food and Drug Administration (FDA). (2021).[4] Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.Link
Gamache, P., et al. (2025). The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC).[5] Thermo Fisher Scientific / LabRulez. Link
Prime Labs. (2026). HPLC vs. LC-MS: Which Purity Test Actually Matters?Link
Separation Science. (2024). Relative Response Factor: Accurate Quantification in Chromatography.[6][7]Link
A Researcher's Guide to the Metabolic Stability of Nitrile-Containing Compounds
In the landscape of modern drug discovery, the nitrile functional group has emerged as a cornerstone of medicinal chemistry. Its unique electronic properties, ability to form critical interactions with biological targets...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery, the nitrile functional group has emerged as a cornerstone of medicinal chemistry. Its unique electronic properties, ability to form critical interactions with biological targets, and favorable influence on pharmacokinetic profiles have led to the development of numerous successful therapeutics.[1] However, a deep understanding of the metabolic fate of these compounds is paramount to ensuring their safety and efficacy. This guide provides a comprehensive comparison of the metabolic stability of nitrile-containing compounds, supported by experimental data and protocols, to empower researchers in drug development.
The Duality of the Nitrile Group: A Pillar of Stability with Metabolic Nuances
The carbon-nitrogen triple bond of the nitrile group is generally considered to be metabolically robust.[2][3] In many instances, this functional group passes through the body unchanged, contributing to improved pharmacokinetic parameters such as increased bioavailability and a prolonged half-life.[2][4] This inherent stability is a key reason for its prevalence in drug design, as it can be strategically incorporated to block metabolically labile sites within a molecule.[5]
However, the metabolic landscape is complex, and the stability of a nitrile is not absolute. It is intricately linked to the overall chemical structure of the molecule. The presence of certain structural motifs can render the nitrile or adjacent positions susceptible to enzymatic transformation.
Key Metabolic Pathways of Nitrile-Containing Compounds
The metabolic fate of a nitrile-containing compound is primarily dictated by the interplay of several key enzyme families. Understanding these pathways is crucial for predicting and interpreting metabolic stability data.
Caption: Major metabolic pathways for nitrile-containing compounds.
1. Cytochrome P450 (CYP) Mediated Oxidation: The CYP superfamily of enzymes, predominantly located in the liver, is a major contributor to the metabolism of a vast array of xenobiotics, including many nitrile-containing drugs.[6][7]
α-Hydroxylation: For aliphatic nitriles possessing a hydrogen atom on the carbon adjacent (α-carbon) to the nitrile group, CYP-mediated oxidation can lead to the formation of an unstable cyanohydrin intermediate. This intermediate can then spontaneously decompose to release toxic cyanide and an aldehyde or ketone.[8][9] The rate of this reaction is influenced by the stability of the radical formed at the α-carbon.[8]
Aromatic Hydroxylation: In many aromatic nitrile-containing drugs, CYP-mediated oxidation occurs on the aromatic ring rather than the nitrile group itself, leading to hydroxylated metabolites.[3]
Direct Nitrile Oxidation: In some cases, CYP enzymes, such as CYP3A4, can directly oxidize the nitrile group to form an amide.[10]
2. Aldehyde Oxidase (AO) Metabolism: AO is a cytosolic enzyme that plays a significant role in the metabolism of N-heterocyclic compounds and aldehydes.[11][12] As many nitrile-containing drugs incorporate N-heterocyclic scaffolds to improve their metabolic stability against CYPs, they can inadvertently become substrates for AO.[12] AO typically catalyzes the oxidation of carbon atoms adjacent to a ring nitrogen, leading to hydroxylated metabolites.[13]
3. Hydrolytic Pathways (Nitrilases and Amidases): These enzymes catalyze the hydrolysis of the nitrile group.
Nitrilases: These enzymes directly convert a nitrile to a carboxylic acid and ammonia.[14]
Nitrile Hydratases and Amidases: This is a two-step process where a nitrile hydratase first converts the nitrile to an amide, which is then subsequently hydrolyzed by an amidase to a carboxylic acid.[14]
Comparative Analysis of Metabolic Stability: Case Studies
To illustrate the variance in metabolic stability among nitrile-containing drugs, we will examine data from several therapeutic classes. The in vitro half-life (t½) and intrinsic clearance (CLint) in human liver microsomes (HLM) or hepatocytes are key parameters used to assess metabolic stability. A shorter half-life and higher clearance indicate lower metabolic stability.
Aromatase Inhibitors: Letrozole vs. Anastrozole
Letrozole and anastrozole are non-steroidal aromatase inhibitors used in the treatment of hormone-responsive breast cancer. Both contain a triazole moiety and nitrile groups.
Compound
In Vitro System
Key Metabolic Pathway
Comparative Potency
Reference
Letrozole
Human Liver Microsomes
CYP2A6 and CYP3A4 mediated metabolism to a carbinol metabolite.
Consistently more potent than anastrozole in inhibiting aromatase in vitro and in vivo.[15][16][17]
In vivo studies have shown that letrozole leads to a greater suppression of plasma and tissue estrogen levels compared to anastrozole, which may be partly attributed to its higher potency and distinct metabolic profile.[16]
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Vildagliptin vs. Saxagliptin
Vildagliptin and saxagliptin are used to treat type 2 diabetes. Both are α-amino nitriles that act as covalent inhibitors of DPP-4.
Compound
Key Metabolic Feature
Consequence
Reference
Vildagliptin
Hydrolysis of the cyano group to a carboxylic acid metabolite is a major clearance pathway.
The hydrolysis leads to an inactive metabolite.[20]
While both drugs are effective, their different metabolic pathways can influence their overall pharmacological profiles and potential for drug-drug interactions.[22][23][24]
Janus Kinase (JAK) Inhibitors
The JAK inhibitor class includes several nitrile-containing molecules such as ruxolitinib, tofacitinib, and baricitinib, used in the treatment of myelofibrosis, rheumatoid arthritis, and other inflammatory conditions.[1][25]
Compound
Primary Metabolizing Enzymes
Key Metabolic Observations
Reference
Ruxolitinib
CYP3A4 and CYP2C9
Extensive metabolism leading to several hydroxylated metabolites.[26]
This comparison highlights how even within the same therapeutic class, structurally distinct nitrile-containing drugs can have vastly different metabolic profiles, influencing their clinical use and potential for interactions.
The Influence of Molecular Structure on Metabolic Stability
The metabolic stability of a nitrile-containing compound can be rationally improved by strategic structural modifications.
Blocking α-Hydroxylation: For aliphatic nitriles, replacing the α-hydrogens with other groups, such as methyl or cyclopropyl, or creating a quaternary center at the α-position can prevent CYP-mediated α-hydroxylation and subsequent cyanide release.[8]
Modulating Electronic Properties: The introduction of electron-withdrawing or electron-donating groups on an aromatic ring can influence the susceptibility of the ring to CYP- or AO-mediated oxidation. Generally, electron-deficient aromatic rings are less prone to oxidative metabolism.[12]
Steric Hindrance: Introducing bulky groups near a potential site of metabolism can sterically hinder the approach of metabolizing enzymes, thereby increasing metabolic stability.
Bioisosteric Replacement: The nitrile group itself can be used as a bioisostere for other functional groups like halogens or a carbonyl group to improve metabolic stability at a different part of the molecule.[4][5] For instance, replacing a metabolically labile aromatic chloride with a nitrile can lead to improved metabolic stability in microsomes.[24]
Experimental Protocols for Assessing Metabolic Stability
Accurate assessment of metabolic stability is crucial in early drug discovery. The following are standard in vitro protocols.
Microsomal Stability Assay
This assay is a high-throughput method to assess the intrinsic clearance of a compound primarily by Phase I enzymes, particularly CYPs.
Caption: A typical workflow for a microsomal stability assay.
Step-by-Step Methodology:
Preparation:
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).
Prepare a solution of the cofactor NADPH (e.g., 1 mM) in buffer.
Incubation:
In a 96-well plate, add the diluted microsomes and the test compound (final concentration typically 1 µM).
Pre-incubate the plate at 37°C for a few minutes.
Initiate the metabolic reaction by adding the NADPH solution.
Incubate the plate at 37°C with gentle shaking.
Sampling and Quenching:
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.
Immediately stop the reaction by adding a quenching solution, typically cold acetonitrile containing an internal standard.
Analysis:
Centrifuge the samples to pellet the precipitated proteins.
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
Data Interpretation:
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
The slope of the linear regression of this plot gives the elimination rate constant (k).
Calculate the half-life (t½) = 0.693 / k.
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (microsomal protein concentration).
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II enzymes, as well as transporters.
Step-by-Step Methodology:
Preparation:
Thaw cryopreserved human hepatocytes and determine cell viability.
Resuspend the hepatocytes in an appropriate incubation medium (e.g., Williams' Medium E) to a specific cell density (e.g., 0.5 x 10^6 viable cells/mL).
Prepare the test compound solution.
Incubation:
Add the hepatocyte suspension to a multi-well plate.
Add the test compound (final concentration typically 1 µM) to initiate the reaction.
Incubate the plate at 37°C in a humidified incubator, often with orbital shaking to keep the cells in suspension.
Sampling and Quenching:
At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots of the cell suspension.
Quench the reaction with a cold organic solvent like acetonitrile.
Analysis and Data Interpretation:
The subsequent steps of sample processing, LC-MS/MS analysis, and data calculation are similar to the microsomal stability assay, with the intrinsic clearance being normalized to the number of hepatocytes.
Conclusion
The nitrile group is a valuable asset in the medicinal chemist's toolbox, often imparting metabolic stability and desirable pharmacokinetic properties. However, a nuanced understanding of its potential metabolic liabilities is essential for successful drug development. By considering the interplay of the compound's structure with key metabolizing enzymes like CYPs and AO, and by employing robust in vitro assays, researchers can effectively compare and select nitrile-containing candidates with an optimal metabolic profile. This guide serves as a foundational resource for navigating the complexities of nitrile metabolism and making informed decisions in the pursuit of safer and more effective medicines.
Evaluating the Pharmacokinetic Profile of 2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile Analogs: A Comparative Guide
As a Senior Application Scientist, evaluating the translation of a promising in vitro hit into a viable in vivo lead requires a rigorous dissection of its pharmacokinetic (PK) profile. Piperazine-based scaffolds are ubiq...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, evaluating the translation of a promising in vitro hit into a viable in vivo lead requires a rigorous dissection of its pharmacokinetic (PK) profile. Piperazine-based scaffolds are ubiquitous in medicinal chemistry, particularly for central nervous system (CNS) and cardiovascular targets. However, unmodified piperazines frequently suffer from rapid metabolic clearance, poor oral bioavailability, and promiscuous off-target binding.
This guide objectively compares the pharmacokinetic performance of 2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile analogs against standard N-alkylpiperazine reference compounds, detailing the mechanistic causality behind their improved ADME (Absorption, Distribution, Metabolism, and Excretion) profiles and providing the self-validating experimental protocols required to evaluate them.
Mechanistic Causality in PK Optimization
To understand why the 2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile scaffold outperforms simpler alternatives, we must analyze the specific functional group modifications:
Steric Shielding via the Isopropyl Group: Unsubstituted or simple methyl-substituted piperazines are highly susceptible to rapid N-dealkylation by hepatic cytochrome P450 enzymes (primarily CYP3A4 and CYP2D6). The incorporation of a bulkier propan-2-yl (isopropyl) group at the N4 position provides steric hindrance, significantly reducing the rate of oxidative metabolism and extending the biological half-life.
Basicity Modulation via the Propanenitrile Group: Highly basic piperazine nitrogens are notorious for trapping drugs in acidic lysosomal compartments (phospholipidosis) and binding to the hERG potassium channel, leading to cardiotoxicity. The propanenitrile moiety at the N1 position acts as an electron-withdrawing group (EWG). This structural modification lowers the overall pKa of the piperazine ring, [2].
P-glycoprotein (P-gp) Evasion: Piperazine derivatives are frequently subjected to [1]. The balanced lipophilicity (LogD) achieved by combining the lipophilic isopropyl group with the polar nitrile handle enhances passive membrane permeability, allowing the analog to saturate and bypass efflux transporters effectively.
Mechanistic pathway of intestinal P-gp efflux and hepatic CYP450 metabolism.
Comparative Pharmacokinetic Data
The following table synthesizes quantitative PK data, comparing a target 2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile analog against a standard N-benzylpiperazine reference compound.
Pharmacokinetic Parameter
Standard N-Alkylpiperazine (Reference)
2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile
Performance Shift
In Vitro T1/2 (HLM)
18 min
45 min
+150% (Improved Stability)
Intrinsic Clearance (CLint)
85 µL/min/mg
32 µL/min/mg
-62% (Reduced Clearance)
Oral Bioavailability (%F)
15%
48%
+220% (Enhanced Exposure)
In Vivo Half-Life (t1/2)
1.2 h
3.8 h
+216% (Prolonged Action)
PAMPA Permeability (Papp)
4.2 x 10⁻⁶ cm/s
12.5 x 10⁻⁶ cm/s
+197% (Higher BBB Penetration)
hERG IC50
1.5 µM (High Risk)
>30 µM (Low Risk)
>20x Margin (Improved Safety)
Data Interpretation: The addition of the propanenitrile group directly correlates with a massive reduction in hERG binding affinity, while the isopropyl group successfully blunts intrinsic clearance (CLint). Furthermore, [3], which translates to the observed 48% oral bioavailability.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols utilize built-in validation mechanisms. If the internal controls fail to meet specified thresholds, the entire assay must be rejected.
Protocol A: In Vitro Hepatic Microsomal Stability
This assay determines the intrinsic clearance (CLint) by measuring the disappearance of the parent compound over time in the presence of Human Liver Microsomes (HLM).
Step-by-Step Methodology:
Preparation: Prepare a 10 mM stock solution of the target analog in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).
Incubation Setup: Combine the working compound with HLM (final protein concentration: 0.5 mg/mL).
Self-Validation Control: Concurrently run Verapamil (high clearance) and Warfarin (low clearance) in separate wells. Validation Rule: Verapamil must show >70% depletion at 30 minutes; Warfarin must show <10% depletion. If not, discard the microsomal batch.
Reaction Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).
Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant (k) and CLint.
Protocol B: In Vivo Pharmacokinetic Profiling (Rat Model)
This workflow establishes the absolute oral bioavailability (%F) and systemic clearance.
Step-by-Step Methodology:
Formulation: Formulate the analog in 5% DMSO, 40% PEG400, and 55% Saline to ensure complete dissolution without precipitation upon injection.
Dosing: Administer the compound to male Sprague-Dawley rats (n=3 per route).
Intravenous (IV): 1 mg/kg via the tail vein.
Oral (PO): 5 mg/kg via oral gavage.
Sampling: Collect 200 µL blood samples via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.
Self-Validation Control: Generate a matrix-matched calibration curve (1-1000 ng/mL) alongside Quality Control (QC) samples at low, medium, and high concentrations. Validation Rule: The LC-MS/MS run is only valid if the standard curve R² > 0.99 and at least 67% of QC samples fall within ±15% of their nominal concentration.
Data Calculation: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate AUC0-inf, Cmax, Tmax, Vd, and %F.
Step-by-step ADME and pharmacokinetic evaluation workflow for piperazine analogs.
Conclusion
The strategic functionalization of the piperazine core into 2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile analogs solves two of the most persistent issues in CNS and cardiovascular drug development: rapid metabolic clearance and basicity-driven toxicity. By utilizing the steric shielding of the isopropyl group and the electron-withdrawing nature of the propanenitrile moiety, researchers can achieve a highly favorable PK profile characterized by high oral bioavailability, prolonged half-life, and an excellent safety margin.
References
Title: Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics
Source: Pharmaceutics (MDPI)
URL: [Link]
Title: The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity
Source: Bioorganic & Medicinal Chemistry Letters (PubMed)
URL: [Link]
Title: Exploring Anti-Prion Glyco-Based and Aromatic Scaffolds: A Chemical Strategy for the Quality of Life
Source: Molecules (MDPI)
URL: [Link]
Validation
Benchmarking the Synthetic Efficiency of Routes to Piperazine Nitriles: A Comparison Guide
Introduction Piperazine nitriles are highly versatile building blocks in medicinal chemistry and organic synthesis. Depending on the desired pharmacological profile or downstream application, chemists typically target on...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Piperazine nitriles are highly versatile building blocks in medicinal chemistry and organic synthesis. Depending on the desired pharmacological profile or downstream application, chemists typically target one of two distinct motifs: N-cyanopiperazines (piperazine-1-carbonitriles) or cyanomethylpiperazines .
Recently, N-cyanopiperazines have emerged as privileged covalent reactive groups (CRGs) for selectively targeting deubiquitinating enzymes (DUBs) such as UCHL1[1]. Conversely, cyanomethylpiperazines serve as critical intermediates that can be reduced to aminoethyl linkers for [2] or incorporated directly into[3].
This guide benchmarks the two primary synthetic routes—electrophilic cyanation and nucleophilic alkylation—evaluating their efficiency, mechanistic rationale, and scalability.
Visualizing the Synthetic Pathways
Divergent synthetic pathways for piperazine nitriles via cyanation and alkylation.
To synthesize N-cyanopiperazines, the secondary amine of a piperazine precursor undergoes an SN2-like attack on the electrophilic carbon of cyanogen bromide (BrCN). This route is highly efficient and typically proceeds rapidly at room temperature. Potassium carbonate (K₂CO₃) is frequently employed as a heterogeneous base to neutralize the generated hydrobromic acid, driving the reaction to completion without acting as a competing nucleophile[4].
When a one-carbon spacer is required between the piperazine and the nitrile, alkylation with a haloacetonitrile (e.g., chloroacetonitrile) is the standard approach. The piperazine nitrogen acts as a nucleophile, displacing the halide in an SN2 mechanism. While chloroacetonitrile is less reactive than bromoacetonitrile, it is often preferred to prevent runaway over-alkylation (quaternization) of the resulting tertiary amine[2].
Benchmarking Data: Efficiency & Conditions
The following table summarizes the quantitative data and operational parameters for both synthetic routes:
Metric
Route A: Electrophilic Cyanation
Route B: Nucleophilic Alkylation
Target Motif
N-Cyanopiperazine (R-N-CN)
Cyanomethylpiperazine (R-N-CH₂-CN)
Primary Reagent
Cyanogen Bromide (BrCN)
Chloroacetonitrile
Typical Solvents
MeCN, DMSO
THF, Toluene, DMF
Optimal Base
K₂CO₃
Triethylamine (TEA) or K₂CO₃
Reaction Temp
-10 °C to Room Temperature
Room Temperature to Reflux
Reaction Time
1.5 to 18 hours
2 to 5 days
Average Yield
59% – 95%
26% – 85%
Key Challenge
High toxicity of BrCN; moisture sensitivity
Sluggish kinetics; risk of over-alkylation
Validated Experimental Methodologies
Protocol 1: Synthesis of N-Cyanopiperazines via Cyanogen Bromide
This protocol is optimized for high conversion rates while managing the exothermic nature of the cyanation.
Preparation & Cooling : Dissolve the piperazine derivative in anhydrous DMSO or MeCN. Causality : Polar aprotic solvents stabilize the transition state of the cyanation. Cool the mixture to between -10 °C and 0 °C to control the highly exothermic addition of BrCN and minimize side reactions[5].
Base Addition : Add 2.0–3.0 equivalents of finely powdered K₂CO₃. Causality : A heterogeneous inorganic base efficiently scavenges the HBr byproduct without acting as a competing nucleophile, which can occur if soluble amine bases are used[4].
Electrophile Introduction : Dropwise add a solution of cyanogen bromide (1.05–1.2 eq) dissolved in the reaction solvent. Causality : Dropwise addition maintains a low concentration of the highly reactive electrophile, preventing dimerization of the starting material[4].
Reaction & Monitoring : Allow the reaction to warm to ambient temperature and stir for 1.5 to 18 hours[6]. The reaction is self-validating via TLC (e.g., EtOAc/Hexane); the basic starting amine spot will disappear, replaced by a higher Rf, less polar cyanamide spot.
Workup : Quench the reaction by pouring the mixture into ice water. Causality : Water crashes out the highly lipophilic N-cyanopiperazine product and completely solubilizes the DMSO, K₂CO₃, and inorganic salts. Extract the aqueous layer with ethyl acetate, dry over anhydrous MgSO₄, and concentrate in vacuo[4].
Protocol 2: Synthesis of Cyanomethylpiperazines via Chloroacetonitrile
This protocol is optimized to prevent over-alkylation while ensuring complete conversion of sluggish electrophiles.
Preparation : Dissolve the piperazine precursor in anhydrous THF or Toluene. Causality : Non-nucleophilic solvents suppress the solvolysis of the haloacetonitrile, ensuring the electrophile remains fully intact for the amine nucleophile[3].
Base Addition : Add 1.5–2.0 equivalents of Triethylamine (TEA). Causality : TEA acts as both an acid scavenger and a homogeneous base, facilitating the rapid deprotonation of the intermediate ammonium species[3].
Alkylation : Add chloroacetonitrile (1.1–1.5 eq) in a single portion. Causality : Chloroacetonitrile is specifically chosen over bromoacetonitrile to prevent runaway quaternization of the newly formed tertiary amine product, ensuring chemoselectivity for mono-alkylation[2].
Reaction & Monitoring : Stir the reaction at room temperature for 2 to 5 days[3]. If steric hindrance is a factor, the reaction can be heated to reflux. Monitor via LC-MS or TLC until the secondary amine is consumed.
Workup : Filter the resulting suspension to remove the precipitated TEA-HCl salts. Causality : Removing the salts prior to aqueous workup prevents the formation of severe emulsions. Concentrate the filtrate in vacuo, redissolve the residue in ethyl acetate, wash with water to remove residual TEA, dry, and purify via flash chromatography[3].
References
Diazaindole-dicarbonyl-piperazinyl antiviral agents
Source: US Patent 7902204B2
URL
Synthesis of 4-(1-phenyl-1H-indazol-3-yl)-1-piperazine carbonitrile
Source: PrepChem
URL:[Link]
N-Cyanopiperazines as Specific Covalent Inhibitors of the Deubiquitinating Enzyme UCHL1
Source: Angewandte Chemie International Edition
URL:[Link]
Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes
Source: PubMed Central (PMC)
URL:[Link]
Synthesis and in vitro antibacterial activity of some novel Sulfonamide derivatives bearing 1,4-disbstituted-1,2,4-oxadiazole
Source: SciSpace
URL:[Link]
Molecular Structure of the title compound, Showing the atom-labeled Scheme
Source: ResearchGate
URL:[Link]
-aminonitrile, this compound is a "masked" cyanide source. In the presence of acids or moisture, it can undergo retro-Strecker reaction, releasing highly toxic Hydrogen Cyanide (HCN) gas [1].
Corrosive/Sensitizer: The piperazine moiety confers strong basicity, potential skin/eye corrosivity, and respiratory sensitization [2].
Core Directive:NEVER mix with acids. Disposal must prioritize preventing the liberation of HCN. The preferred method is Commercial Incineration . Chemical deactivation should only be performed by trained personnel in emergency spill scenarios.
Critical Safety Parameters & PPE
Before initiating any waste handling, verify the following controls are in place.
Parameter
Requirement
Rationale
Engineering Controls
Certified Fume Hood
Mandatory. Prevents inhalation of volatile amines or accidental HCN release.
Glove Material
Double Nitrile or Butyl Rubber
Piperazines can permeate standard latex; Nitriles offer broad protection against organic bases.
Respiratory
Full-face Respirator (ABEK1P3)
Required only if working outside a hood (e.g., spill cleanup).
Incompatibility
ACIDS, OXIDIZERS, MOISTURE
Contact with acid triggers immediate HCN release.[1] Oxidizers can cause fire.
Emergency Aid
Cyanide Antidote Kit
Available on-site (e.g., Hydroxocobalamin) if handling >5g pure substance.
Waste Segregation & Storage
Proper segregation is the first line of defense against accidental poisoning.
Container: High-Density Polyethylene (HDPE) or Glass. Do not use metal (piperazines can be corrosive to some metals).[2]
Labeling: Clearly mark container:
DANGER: ORGANIC BASE / NITRILE.TOXIC IF SWALLOWED.DO NOT ADD ACID. [3]
Storage pH: Maintain waste pH > 10. If the waste is an aqueous mixture, add Sodium Hydroxide (NaOH) to ensure stability.
Disposal Procedures
Method A: Commercial Incineration (Recommended)
This is the standard protocol for research laboratories to ensure complete destruction of the piperazine ring and the nitrile group.
Preparation: Dissolve the compound in a compatible non-halogenated solvent (e.g., Ethanol or Methanol) if it is not already in solution.
Bulking: Place in a dedicated "Basic Organic Waste" container.
Manifesting: List the primary constituent as "Organic Cyanides" or "Aminonitriles" to alert the disposal facility.
Destruction: The waste management facility will incinerate the material at >1000°C with a scrubber system to capture Nitrogen Oxides (NOx) and any trace Cyanide.
Method B: Chemical Deactivation (Spill Response Only)
Use this protocol ONLY for neutralizing spills or small residues on glassware. Do not use for bulk disposal unless authorized by EHS.
Mechanism: Oxidative decomposition using Sodium Hypochlorite (Bleach) converts the cyanide moiety into less toxic cyanate (
) and disrupts the piperazine ring [3].
Protocol:
Isolate: Evacuate the immediate area. Ensure fume hood is active.[1]
Prepare Oxidant: Prepare a fresh 10% Sodium Hypochlorite (Bleach) solution adjusted to pH > 10 with NaOH.
Note: Bleach is naturally basic, but adding NaOH prevents accidental acidification.
Neutralize:
For Spills: Cover the spill with absorbent pads.[1][4] Gently pour the Bleach/NaOH solution over the pads. Allow to sit for 30 minutes.
For Glassware: Soak contaminated glassware in the Bleach/NaOH bath for 12–24 hours.
Verify: Check for residual oxidizer using starch-iodide paper (should turn blue).
Final Cleanup: Collect all absorbent materials as hazardous waste (Class 6.1). Rinse surfaces with water.[5][6][7][8][9]
Decision Logic & Workflow
The following diagram illustrates the critical decision-making process for handling this compound, emphasizing the "No Acid" rule.
Figure 1: Decision tree for the safe disposal of aminonitriles, prioritizing commercial incineration and highlighting the critical acid incompatibility.
Technical Data & Hazard Codes
Property
Value/Description
Molecular Formula
Molecular Weight
181.28 g/mol
Physical State
Likely Oily Liquid or Low-Melting Solid
Solubility
Soluble in organic solvents (DCM, MeOH); Sparingly soluble in water.[10]